CLK8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-29(2)13-12-19-22(37-29)15-23(35-16-24(32)31-21-11-7-6-10-18(21)28(30)34)26-20(14-25(33)36-27(19)26)17-8-4-3-5-9-17/h3-11,14-15H,12-13,16H2,1-2H3,(H2,30,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELPNHVEDZZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Disruption of the Core Circadian Clock: A Technical Guide to the Effects of CLK8 on the CLOCK-BMAL1 Interaction
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of the circadian clock, the body's internal timekeeper, is fundamental to numerous physiological processes. Disruptions in this rhythm are linked to a variety of pathologies, including metabolic diseases and mood disorders. At the heart of this clockwork lies the heterodimeric transcription factor complex formed by CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1). The targeted modulation of this complex represents a promising therapeutic avenue. This technical guide delves into the mechanism and effects of CLK8, a small molecule inhibitor of the CLOCK-BMAL1 interaction.
Executive Summary
This compound is a potent and specific small molecule inhibitor that directly targets the CLOCK protein, a core component of the mammalian circadian clock.[1][2] By binding to CLOCK, this compound effectively disrupts its crucial interaction with its binding partner, BMAL1.[1][3][4][5][6] This disruption has a cascade of downstream effects, most notably the inhibition of the nuclear translocation of the CLOCK protein.[1][5] The ultimate consequence of this action is a modulation of the circadian rhythm, specifically an enhancement of its amplitude without altering the period length.[5][6] This unique mode of action positions this compound as a valuable research tool for dissecting the intricacies of circadian biology and as a potential therapeutic candidate for disorders associated with dampened circadian rhythms.[5]
Mechanism of Action: Disrupting the Handshake
The transcriptional activity of the CLOCK-BMAL1 complex is the primary driver of the positive loop in the circadian transcription-translation feedback loop. This compound intervenes at the very formation of this critical complex.
Binding Site: Computational modeling predicts that this compound binds to a specific pocket on the CLOCK protein. This binding site is located in a hollow created between the α2 helix of the basic helix-loop-helix (bHLH) domain and the Hβ strand of the PAS-A domain.[5] This strategic location appears to be the same region where Arg-126 of BMAL1 would normally interact, with Phe-80 of CLOCK playing a key role in this interaction.[5] By occupying this space, this compound sterically hinders the binding of BMAL1 to CLOCK.
Inhibition of Nuclear Translocation: The dimerization of CLOCK and BMAL1 is a prerequisite for the nuclear import of the complex, where it can then bind to E-box elements in the promoters of clock-controlled genes. By preventing this dimerization, this compound effectively reduces the amount of CLOCK protein that can translocate to the nucleus.[1][5] This has been experimentally verified through cellular fractionation studies, which show a decrease in nuclear CLOCK levels in the presence of this compound.[5]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action on the CLOCK-BMAL1 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Line | Concentration Range | Observation | Reference |
| CLOCK-BMAL1 Interaction | Co-immunoprecipitation | HEK293T | 10 - 40 µM | Dose-dependent reduction in BMAL1 co-precipitated with CLOCK.[1][5] | [1][5] |
| Nuclear Localization of CLOCK | Cellular Fractionation | U2OS | 20 µM | Reduced nuclear localization of CLOCK.[1][5] | [1][5] |
| Circadian Rhythm Amplitude | Bmal1-dLuc Reporter Assay | U2OS, NIH 3T3 | 10 - 40 µM | Dose-dependent enhancement of the Bmal1-dLuc signal amplitude with no period change.[1][7] | [1][7] |
| Cytotoxicity | Cell Viability Assay | U2OS | Up to 40 µM | No significant toxicity observed, with cell viability maintained above 80%.[7] | [7] |
| Predicted Binding Energy | Molecular Docking | - | - | -8.2 kcal/mol | [5] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Administration | Dose | Observation | Reference |
| CLOCK Protein Levels | Single intraperitoneal (i.p.) injection | 25 mg/kg | Decreased CLOCK levels in whole-cell lysates of the liver.[1] | [1] |
| BMAL1 and CRY1 Protein Levels | Single i.p. injection | 25 mg/kg | No significant alteration in the levels of BMAL1 and CRY1.[1] | [1] |
| Acute Toxicity | Single i.p. injection | 5 - 1000 mg/kg | No mortality or clinical signs of toxicity at doses of 5 and 25 mg/kg.[1] | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental procedures used to characterize the effects of this compound.
Mammalian Two-Hybrid Assay for Screening
This assay was instrumental in the initial identification of this compound from a library of small molecules.[5][6]
-
Principle: To screen for compounds that disrupt the CLOCK-BMAL1 interaction. The assay utilizes two hybrid proteins: one with the GAL4 DNA-binding domain fused to CLOCK and another with the VP16 activation domain fused to BMAL1. Interaction between CLOCK and BMAL1 brings GAL4 and VP16 into proximity, driving the expression of a luciferase reporter gene.
-
Protocol Outline:
-
HEK293T cells are co-transfected with plasmids encoding the GAL4-CLOCK and VP16-BMAL1 fusion proteins, along with a luciferase reporter plasmid under the control of a GAL4-responsive promoter.
-
Transfected cells are plated and treated with compounds from a chemical library (including this compound).
-
After a defined incubation period, cells are lysed, and luciferase activity is measured.
-
A decrease in luciferase signal indicates that the compound has disrupted the CLOCK-BMAL1 interaction.
-
Caption: Workflow for the mammalian two-hybrid assay.
Co-immunoprecipitation (Co-IP)
Co-IP was used to validate the disruption of the CLOCK-BMAL1 interaction by this compound in a more direct biochemical assay.[5]
-
Principle: This technique is used to detect protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and its binding partners from a cell lysate.
-
Protocol Outline:
-
HEK293T cells are transfected with plasmids encoding FLAG-tagged CLOCK and BMAL1.
-
The transfected cells are treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 10 µM and 40 µM).[5]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The cell lysate is incubated with an anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 affinity gel).
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against both FLAG (for CLOCK) and BMAL1.
-
A reduction in the amount of co-precipitated BMAL1 in the this compound-treated samples compared to the control indicates disruption of the interaction.
-
Cellular Fractionation and Western Blotting
This method was employed to determine the effect of this compound on the subcellular localization of CLOCK.[5]
-
Principle: Cells are separated into nuclear and cytosolic fractions to analyze the distribution of a protein of interest.
-
Protocol Outline:
-
U2OS cells are treated with this compound (e.g., 20 µM) or a vehicle control.[5]
-
After treatment, cells are harvested and subjected to a fractionation protocol to separate the cytoplasm and the nucleus. This typically involves gentle lysis to break the plasma membrane while keeping the nuclear envelope intact, followed by centrifugation to pellet the nuclei.
-
The supernatant (cytosolic fraction) is collected, and the nuclear pellet is lysed separately.
-
Protein concentrations of both fractions are determined.
-
Equal amounts of protein from the cytosolic and nuclear fractions are resolved by SDS-PAGE and analyzed by Western blotting.
-
Antibodies against CLOCK, as well as nuclear (e.g., Histone H3) and cytosolic (e.g., Tubulin) markers, are used to assess the purity of the fractions and the effect of this compound on CLOCK's localization.[5]
-
Conclusion and Future Directions
This compound represents a significant advancement in the chemical biology of the circadian clock. Its ability to specifically disrupt the CLOCK-BMAL1 interaction provides a powerful tool for probing the downstream consequences of modulating this core clock component. The enhancement of circadian rhythm amplitude by this compound is a particularly intriguing finding, suggesting that targeting the positive arm of the feedback loop can lead to a more robust oscillatory mechanism.[5]
Future research should focus on:
-
Optimizing the potency and pharmacokinetic properties of this compound for in vivo applications.
-
Elucidating the precise structural basis of the this compound-CLOCK interaction through co-crystallization studies.
-
Exploring the therapeutic potential of this compound in animal models of diseases associated with disrupted circadian rhythms, such as metabolic syndrome, sleep disorders, and certain cancers.
The continued investigation of this compound and similar molecules will undoubtedly deepen our understanding of the circadian clock and may pave the way for novel chronotherapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
Unraveling the Transcriptional Control of Gene Expression: A Technical Guide to CLOCK, CDK8, and the CLK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Distinguishing CLK8, CLOCK, and CDK8
In the landscape of gene expression regulation, precision in terminology is paramount. This guide addresses three distinct but interconnected entities:
-
This compound: A small molecule inhibitor.
-
CLOCK: A core protein component of the circadian clock machinery and the direct target of the this compound inhibitor.
-
CDK8: A cyclin-dependent kinase and a subunit of the Mediator complex, which plays a crucial role in signal-dependent transcription.
This document will elucidate the individual roles of the CLOCK protein and CDK8 kinase in regulating gene expression and detail the mechanism of action of the this compound inhibitor.
Part I: The Role of CLOCK in Transcriptional Regulation
The protein CLOCK (Circadian Locomotor Output Cycles Kaput) is a master regulator of the circadian rhythm, a fundamental biological process that governs a wide array of physiological functions. Its primary role in gene expression is mediated through a heterodimeric partnership with BMAL1 (Brain and Muscle ARNT-Like 1).
Mechanism of Action
The CLOCK:BMAL1 heterodimer functions as a potent transcription factor. This complex binds to specific DNA sequences known as E-boxes (enhancer boxes) located in the promoter regions of target genes.[1][2][3] This binding initiates the transcription of a vast network of "clock-controlled genes" (CCGs), which exhibit rhythmic expression patterns over a roughly 24-hour period.[4]
A cornerstone of the circadian clock is a negative feedback loop. Among the genes activated by CLOCK:BMAL1 are the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes.[1][3][5] The PER and CRY proteins, upon translation and accumulation in the cytoplasm, form a complex that translocates back into the nucleus. There, they interact with the CLOCK:BMAL1 complex, inhibiting its transcriptional activity and thereby repressing their own expression.[2][3][6] This cyclical process of activation and repression drives the oscillatory expression of numerous genes.
Signaling Pathways
The core CLOCK:BMAL1 signaling pathway is central to the circadian clock. This pathway is further modulated by other interconnected feedback loops. For instance, CLOCK:BMAL1 also regulates the expression of the nuclear receptors REV-ERBα and RORα, which in turn control the rhythmic transcription of Bmal1 itself, adding another layer of regulation to the oscillator.[1][3]
Quantitative Data
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in identifying the genome-wide binding sites of CLOCK. In mouse liver, thousands of CLOCK-binding sites have been identified, with a significant portion showing rhythmic occupancy.[7][8] For example, one study identified 7,978 CLOCK-binding sites at a specific circadian time point.[7] These studies reveal that CLOCK:BMAL1 binds to the regulatory regions of genes involved in a wide range of metabolic pathways.[1]
| Parameter | Organism/Cell Line | Value | Reference |
| CLOCK Binding Sites (ChIP-seq) | Mouse Liver | ~5,800 - 7,978 | [7] |
| Rhythmic BMAL1 Occupancy | Mouse Liver | ~3,000 genes | [1] |
Experimental Protocols
1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CLOCK
This protocol is a general framework for identifying the genomic binding sites of the CLOCK protein.
-
Cell/Tissue Preparation: Liver tissue from mice housed under a controlled light-dark cycle is collected at specific circadian times.
-
Cross-linking: Tissues are minced and cross-linked with formaldehyde (B43269) to covalently link proteins to DNA.
-
Chromatin Shearing: Chromatin is isolated and sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the CLOCK protein. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Data Analysis: Sequencing reads are mapped to the reference genome, and peak-calling algorithms are used to identify regions of significant enrichment, representing CLOCK binding sites.
2. Luciferase Reporter Assay for Circadian Gene Expression
This assay is used to monitor the rhythmic expression of a target gene controlled by the circadian clock.[9][10][11]
-
Construct Preparation: A luciferase reporter construct is created by cloning the promoter region of a clock-controlled gene (containing E-box elements) upstream of the firefly luciferase gene.[12]
-
Cell Transfection: The reporter construct is transfected into a suitable cell line, such as U2OS or NIH 3T3 cells.
-
Synchronization: The cells are synchronized to a common circadian phase, often by a brief treatment with dexamethasone.
-
Bioluminescence Monitoring: The cells are then placed in a luminometer, and bioluminescence is measured continuously over several days.
-
Data Analysis: The resulting data will show rhythmic oscillations in luciferase activity, reflecting the circadian expression of the target gene. The period, phase, and amplitude of the rhythm can be calculated using specialized software.
Part II: The Role of CDK8 in Transcriptional Regulation
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as a component of the Mediator complex. The Mediator complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery.[13][14] CDK8 can exert both positive and negative effects on gene expression in a context-dependent manner.[14][15]
Mechanism of Action
CDK8, along with its regulatory partner Cyclin C, and the MED12 and MED13 subunits, forms the "CDK8 module" of the Mediator complex.[16][17] This module can reversibly associate with the core Mediator complex.[16] The kinase activity of CDK8 is central to its regulatory function. It phosphorylates a variety of substrates, including:
-
Transcription Factors: CDK8 can phosphorylate numerous transcription factors, such as STAT1, SMADs, SREBP, and the Notch intracellular domain.[17][18][19][20] This phosphorylation can alter their activity, stability, or subcellular localization, thereby modulating the expression of their target genes.[16]
-
RNA Polymerase II C-terminal Domain (CTD): CDK8 can phosphorylate the CTD of the largest subunit of RNA Pol II, which is thought to influence the initiation and elongation phases of transcription.[19]
Signaling Pathways
CDK8 is implicated in a multitude of signaling pathways that are crucial for development and disease, including:
-
Wnt/β-catenin Pathway: CDK8 acts as an oncogene in colorectal cancer by promoting β-catenin-dependent transcription.[14][20]
-
p53 Pathway: CDK8 can function as a coactivator in the p53 transcriptional program, promoting the expression of genes like p21.[14][18]
-
TGF-β/SMAD Pathway: CDK8 can enhance the transactivation of SMAD transcription factors.[14]
-
Hypoxia Response: CDK8 is required for the induction of HIF1A target genes in response to hypoxia.[17]
-
Interferon (IFN) Signaling: CDK8 regulates the antiviral response by phosphorylating STAT1 upon IFN-γ stimulation.[17]
Part III: The this compound Small Molecule Inhibitor
This compound is a potent and specific small molecule inhibitor that targets the CLOCK protein.[21][22][23] It serves as a valuable research tool for studying the circadian clock and holds potential for therapeutic development in disorders associated with dampened circadian rhythms.[24]
Mechanism of Action
This compound functions by directly binding to the CLOCK protein and disrupting its interaction with its essential partner, BMAL1.[4][21][22][23][24] This disruption interferes with the nuclear translocation of the CLOCK protein.[21][22][23][24] By inhibiting the formation and nuclear entry of the functional CLOCK:BMAL1 heterodimer, this compound effectively reduces the transcription of clock-controlled genes.[4] Interestingly, this leads to an enhancement of the amplitude of the cellular circadian rhythm without affecting the period length.[24] This is thought to occur through the stabilization of the negative arm of the transcription-translation feedback loop.[24]
Quantitative Data
In vitro and in vivo studies have provided quantitative data on the effects of the this compound inhibitor.
| Experiment | Cell Line/Organism | Concentration/Dose | Effect | Reference |
| Cell Viability | U2OS cells | Up to 40 µM | >80% viability | [24] |
| Bmal1-dLuc Amplitude | U2OS and NIH 3T3 cells | 10-40 µM | Dose-dependent increase | [22][24] |
| CLOCK Nuclear Localization | U2OS cells | 20 µM | Reduction | [22] |
| In vivo CLOCK levels | Mouse Liver | 25 mg/kg (i.p.) | Decrease in whole cell lysates and nuclear abundance | [22][25] |
| In vivo Cry1 transcript levels | Mouse Liver | 25 mg/kg (i.p.) | Decrease | [22] |
Experimental Protocols
1. Mammalian Two-Hybrid Assay for CLOCK-BMAL1 Interaction
This assay is used to quantify the effect of this compound on the interaction between CLOCK and BMAL1 in living cells.[26][27][28][29][30]
-
Vector Construction:
-
The coding sequence of CLOCK is cloned into a "bait" vector (e.g., pBIND) to create a fusion protein with a DNA-binding domain (e.g., GAL4).
-
The coding sequence of BMAL1 is cloned into a "prey" vector (e.g., pACT) to create a fusion protein with a transcriptional activation domain (e.g., VP16).
-
-
Co-transfection: The bait and prey vectors are co-transfected into mammalian cells along with a reporter plasmid (e.g., pG5luc) containing binding sites for the DNA-binding domain upstream of a reporter gene (e.g., firefly luciferase).
-
This compound Treatment: The transfected cells are treated with varying concentrations of the this compound inhibitor or a vehicle control.
-
Reporter Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene is measured. A decrease in reporter activity in the presence of this compound indicates a disruption of the CLOCK-BMAL1 interaction.
2. In Vivo Study of this compound Effects in Mice
This protocol outlines a general approach to assess the in vivo efficacy of the this compound inhibitor.
-
Animal Model: C57BL/6J mice are commonly used.
-
This compound Administration: this compound is dissolved in a suitable vehicle and administered to the mice, for example, via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.
-
Tissue Collection: At specific time points after administration, mice are euthanized, and tissues of interest (e.g., liver) are collected.
-
Biochemical Analysis:
-
Western Blotting: To assess the protein levels of CLOCK, BMAL1, and other circadian proteins in whole-cell lysates and nuclear/cytosolic fractions.
-
Quantitative PCR (qPCR): To measure the transcript levels of clock-controlled genes.
-
-
Data Analysis: The results from this compound-treated mice are compared to those from vehicle-treated control mice to determine the in vivo effects of the inhibitor.
References
- 1. Circadian Clock Genes and the Transcriptional Architecture of the Clock Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLOCK - Wikipedia [en.wikipedia.org]
- 3. Transcriptional architecture of the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of circadian clock transcriptional output by CLOCK:BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of circadian clock in regulating cell functions: implications for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLOCK-Controlled Polyphonic Regulation of Circadian Rhythms through Canonical and Noncanonical E-Boxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecommons.luc.edu [ecommons.luc.edu]
- 13. DSpace [qspace.library.queensu.ca]
- 14. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene - CDK8 [maayanlab.cloud]
- 19. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 20. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 21. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. axonmedchem.com [axonmedchem.com]
- 24. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound | TargetMol [targetmol.com]
- 26. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.de]
- 27. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. Mammalian Two-Hybrid System - Creative BioMart [creativebiomart.net]
biological function of CLK8 in circadian clock
An In-depth Technical Guide to the Biological Function of CLK8 in the Circadian Clock
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and metabolic processes in mammals. At the core of this mechanism lies a network of interlocking transcription-translation feedback loops (TTFLs). The heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1) is the primary positive regulator in this system, driving the expression of key clock and clock-controlled genes. Dysregulation of this molecular clock is associated with numerous pathologies, including metabolic diseases, mood disorders, and cancer. Consequently, small molecules that can modulate the core clock machinery are of significant interest for therapeutic development. This document provides a comprehensive technical overview of this compound, a novel small-molecule inhibitor of CLOCK, detailing its mechanism of action, its effects on circadian parameters, and the experimental methodologies used for its characterization.
Introduction: The Core Circadian Clock Machinery
The mammalian circadian clock is a hierarchical system with a central pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus and peripheral clocks in virtually all other cells and tissues. The molecular oscillator in each of these cells is governed by a core TTFL. The process begins with the CLOCK and BMAL1 proteins forming a heterodimer in the cytoplasm. This complex translocates to the nucleus, where it binds to E-box enhancer elements in the promoters of target genes, activating their transcription.
Key targets of the CLOCK:BMAL1 complex include the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes. The PER and CRY proteins, in turn, form a repressive complex in the cytoplasm. This complex translocates back into the nucleus and inhibits the transcriptional activity of the CLOCK:BMAL1 heterodimer, thus repressing their own expression and completing the negative feedback loop. This entire cycle takes approximately 24 hours and is fine-tuned by additional regulatory loops and post-translational modifications. The precise stoichiometry and activity of these core clock components are critical for maintaining the proper period, phase, and amplitude of circadian rhythms.
This compound: A Novel Small-Molecule Modulator of CLOCK
This compound is a small molecule identified through a structure-based virtual screening of approximately two million compounds. It was selected for its predicted ability to bind to a specific interface on the CLOCK protein that is crucial for its interaction with BMAL1. Subsequent experimental validation confirmed this compound as the first-identified compound that directly binds to CLOCK and modulates its activity.
Mechanism of Action
This compound exerts its effects on the circadian clock through a multi-step mechanism that begins with direct binding to the CLOCK protein. This interaction initiates a cascade of events that ultimately strengthens the negative arm of the TTFL.
-
Disruption of the CLOCK:BMAL1 Interaction: this compound binds to a hollow created between the α2 helix of the basic helix-loop-helix (bHLH) domain and the Hβ strand of the PAS-A domain of CLOCK. This binding sterically hinders the dimerization of CLOCK with its essential partner, BMAL1. This disruption has been confirmed both in vitro and in vivo.
-
Inhibition of CLOCK Nuclear Translocation: The dimerization of CLOCK with BMAL1 is a prerequisite for the efficient nuclear import of the complex. By partially inhibiting this interaction, this compound reduces the amount of CLOCK that can translocate into the nucleus.
-
Stabilization of the Negative Feedback Loop: The reduced nuclear presence of the active CLOCK:BMAL1 complex leads to decreased transcriptional activation of target genes, including Per and Cry. However, this compound treatment does not alter the protein levels of the negative regulators PER2 and CRY1. With lower levels of the positive-acting CLOCK:BMAL1 complex and unchanged levels of the repressive PER:CRY complex, the negative feedback becomes more effective. This stabilization of the repressive arm of the TTFL is the key to this compound's primary effect on circadian rhythm.
Caption: this compound binds to CLOCK, disrupting its interaction with BMAL1 and inhibiting nuclear translocation.
Effects on Circadian Rhythm Parameters
The primary and most significant effect of this compound on the circadian oscillator is the enhancement of its amplitude. By stabilizing the negative feedback loop, this compound causes a more profound and robust oscillation in the expression of clock-controlled genes. This leads to a higher peak and a lower trough in the daily rhythm.
Crucially, this compound achieves this amplitude enhancement without altering the period length of the circadian rhythm. This specificity is a key feature, distinguishing it from other clock-modulating compounds that often affect both amplitude and period. The ability to specifically augment circadian amplitude has significant therapeutic potential for conditions associated with dampened rhythms, such as aging and certain metabolic and mood disorders.
Quantitative Data Summary
The effects of this compound have been quantified in a series of in vitro and in vivo experiments. The data are summarized in the tables below.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line(s) | Concentration Range | Observation | Reference(s) |
| Cytotoxicity | U2OS | Up to 40 µM | >80% cell viability | |
| Circadian Amplitude | U2OS, NIH 3T3, MSF | 10 - 40 µM | Dose-dependent enhancement of Bmal1-dLuc signal | |
| Circadian Period | U2OS, NIH 3T3, MSF | 10 - 40 µM | No change observed | |
| Protein Interaction | HEK293T | 10 - 40 µM | Reduced CLOCK:BMAL1 interaction | |
| Nuclear Translocation | U2OS | 20 µM | Reduced nuclear localization of CLOCK | |
| Protein Levels | U2OS | 20 µM | Reduced levels of CLOCK and BMAL1 | |
| Protein Levels | U2OS | 20 µM | Unaltered levels of PER2 and CRY1 |
Table 2: In Vivo Effects of this compound (Mouse Model)
| Parameter | Tissue | Dose (i.p.) | Observation | Reference(s) |
| Toxicity | Whole Animal | 5 - 25 mg/kg | No mortality or clinical signs of toxicity | |
| CLOCK Protein Level | Liver | 25 mg/kg | Decreased in whole cell lysates and nucleus | |
| BMAL1 Protein Level | Liver | 25 mg/kg | Unaltered | |
| CRY1 Protein Level | Liver | 25 mg/kg | Unaltered | |
| Cry1 Transcript Level | Liver | 25 mg/kg | Significantly decreased |
Key Experimental Methodologies
The characterization of this compound involved a range of biochemical, cell-based, and whole-animal assays. The protocols for the key experiments are detailed below.
Real-Time Monitoring of Circadian Rhythm
This assay is fundamental for assessing the effect of a compound on the period and amplitude of the cellular clock.
-
Cell Line and Reporter: U2OS (human osteosarcoma) or NIH 3T3 (mouse fibroblast) cells stably expressing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc) are used.
-
Cell Culture and Plating: Cells are maintained in DMEM supplemented with 10% FBS and antibiotics. For the assay, cells are plated in 35-mm dishes and grown to confluency.
-
Synchronization: The cellular clocks are synchronized by treating the confluent monolayer with a high concentration of dexamethasone (B1670325) (e.g., 100 nM) for 2 hours.
-
Compound Treatment: After synchronization, the medium is replaced with a recording medium (e.g., phenol (B47542) red-free DMEM) containing 0.1 mM luciferin (B1168401) and the desired concentration of this compound (or vehicle control, e.g., DMSO).
-
Luminescence Recording: The plates are sealed and placed in a LumiCycle apparatus, which is a luminometer housed within a cell culture incubator. Luminescence is recorded continuously (e.g., in 10-minute intervals) for 4-6 days.
-
Data Analysis: The resulting luminescence data is detrended, and the period and amplitude of the rhythm are calculated using specialized software (e.g., LumiCycle Analysis).
Mammalian Two-Hybrid (M2H) Assay
This assay is used to quantify the interaction between two proteins, in this case, CLOCK and BMAL1, within a cellular context.
-
Plasmids: The assay requires two hybrid plasmids: one encoding the GAL4 DNA-binding domain (DBD) fused to CLOCK, and another encoding the VP16 activation domain (AD) fused to BMAL1. A third plasmid containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence (UAS) is also needed.
-
Transfection: HEK293T cells are co-transfected with the GAL4-DBD-CLOCK, VP16-AD-BMAL1, and UAS-luciferase reporter plasmids. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Luciferase Assay: After another 24 hours of incubation, cells are lysed, and a dual-luciferase reporter assay is performed. The firefly luciferase activity (indicating CLOCK:BMAL1 interaction) is normalized to the Renilla luciferase activity (transfection control). A decrease in the normalized luciferase signal indicates that this compound is disrupting the protein-protein interaction.
In Vivo Mouse Study
These experiments validate the effects of this compound in a whole-organism context.
-
Animal Model: C57BL/6J mice are used. Animals are housed under a standard 12-hour light:12-hour dark cycle and provided with food and water ad libitum.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). A single dose (e.g., 25 mg/kg) is administered via intraperitoneal (i.p.) injection at a specific circadian time.
-
Tissue Collection: At various time points following injection, mice are euthanized, and tissues (e.g., liver) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein and RNA Analysis:
-
Western Blotting: Liver lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CLOCK, BMAL1, CRY1, and a loading control (e.g., β-actin).
-
Quantitative PCR (qPCR): Total RNA is extracted from the liver tissue, and cDNA is synthesized. qPCR is performed using specific primers for clock genes (Clock, Bmal1, Cry1, etc.) and a housekeeping gene for normalization.
-
Caption: The experimental workflow for the identification and validation of this compound.
Potential Therapeutic Applications
The ability of this compound to enhance circadian amplitude without altering the period suggests its potential as a therapeutic agent for disorders characterized by dampened or disrupted circadian rhythms.
-
Aging: The robustness of circadian rhythms is known to decline with age, leading to fragmented sleep and altered metabolic function. A compound like this compound could potentially restore a more youthful and robust circadian amplitude.
-
Metabolic Syndrome: Disruptions in the circadian clock are strongly linked to metabolic diseases such as obesity and type 2 diabetes. By strengthening the clock's oscillatory power, this compound may help to re-establish proper metabolic homeostasis.
-
Mood Disorders: Conditions like major depressive disorder and bipolar disorder often involve significant disruptions to the sleep-wake cycle and other circadian rhythms. Modulating clock function could offer a novel therapeutic avenue for these disorders.
-
Oncology: The circadian clock regulates the cell cycle, and its disruption can contribute to tumorigenesis. Furthermore, the efficacy and toxicity of many chemotherapeutic agents are time-of-day dependent. A clock-enhancing compound could potentially be used as an adjuvant in chronotherapy to improve treatment outcomes.
Conclusion
This compound represents a significant advancement in the field of circadian biology, being the first small molecule demonstrated to bind directly to the core clock component CLOCK and modulate its function. Its unique ability to enhance circadian amplitude without affecting the period is a result of its specific mechanism: disrupting the CLOCK:BMAL1 interaction, reducing CLOCK's nuclear presence, and thereby stabilizing the negative feedback loop of the molecular clock. The detailed characterization of this compound not only provides a powerful chemical probe for further dissecting the intricacies of circadian timekeeping but also establishes a promising lead for the development of novel therapeutics aimed at correcting circadian disruptions underlying a wide range of human diseases.
CLK8's Impact on the PER-CRY Loop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The circadian clock, an internal timekeeping mechanism, governs a multitude of physiological processes. At its core lies the transcription-translation feedback loop (TTFL), a complex interplay of activating and repressing proteins. The positive arm of this loop is driven by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1), which promotes the transcription of the Period (Per) and Cryptochrome (Cry) genes. The protein products of these genes, PER and CRY, form the negative arm, translocating to the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus completing the feedback loop.[1][2][3]
Recent research has identified a small molecule, CLK8, that specifically targets the CLOCK protein, offering a novel tool to modulate circadian rhythms.[1][4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential impact on the PER-CRY negative feedback loop, tailored for professionals in circadian biology research and drug development.
Mechanism of Action: Disrupting the Positive Loop to Stabilize the Negative
This compound functions as a potent and specific inhibitor of the CLOCK protein.[4][5] Its primary mechanism involves binding to CLOCK and disrupting its interaction with its essential partner, BMAL1.[1][6][7][8] This disruption has a cascade of effects on the core TTFL:
-
Inhibition of CLOCK:BMAL1 Heterodimerization: this compound directly interferes with the formation of the functional CLOCK:BMAL1 transcriptional activator complex.[1][2]
-
Reduced Nuclear Translocation of CLOCK: By preventing the interaction with BMAL1, this compound hinders the efficient nuclear translocation of CLOCK.[1][4][6][8]
-
Stabilization of the PER-CRY Negative Feedback Loop: The reduction in nuclear CLOCK leads to decreased transcriptional activation of Per and Cry genes. This, in turn, results in a relative stabilization of the repressive PER:CRY complex's influence on the remaining CLOCK:BMAL1, leading to an enhanced amplitude of the circadian rhythm.[1] Notably, this modulation occurs without altering the period length of the circadian cycle.[1][2]
The overall effect is a dampening of the positive drive of the TTFL, which paradoxically strengthens the repressive arm's rhythmic influence, leading to more robust circadian oscillations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
In Vitro Efficacy of this compound
| Cell Line | Reporter Assay | This compound Concentration (μM) | Effect on Circadian Rhythm | Reference |
| U2OS | Bmal1-dLuc | 10 - 40 | Dose-dependent enhancement of amplitude; no change in period. | [1][4] |
| NIH 3T3 | Bmal1-dLuc | 10 - 40 | Dose-dependent enhancement of amplitude; no change in period. | [1] |
In Vivo Effects of this compound in Mice
| Parameter | Dosage | Route | Key Findings | Reference |
| Protein Levels (Liver) | 25 mg/kg | Intraperitoneal (i.p.) | Decreased nuclear CLOCK levels. No significant change in BMAL1 or CRY1 protein levels. | [1][4][5] |
| Transcript Levels (Liver) | 25 mg/kg | Intraperitoneal (i.p.) | Significantly decreased Cry1 transcript levels. | [1] |
| Toxicity | 5 - 1000 mg/kg | Intraperitoneal (i.p.) | No mortality or significant clinical signs of toxicity observed at doses of 5 and 25 mg/kg. | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
This compound Signaling Pathway
Caption: this compound inhibits the formation of the CLOCK:BMAL1 complex in the cytoplasm, reducing its nuclear entry and transcriptional activity on PER and CRY genes.
Experimental Workflow for In Vitro Analysis of this compound
Caption: A generalized workflow for assessing the effect of this compound on circadian rhythms in cultured cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for reproducible research.
Mammalian Two-Hybrid Assay for CLOCK-BMAL1 Interaction
-
Cell Line and Plasmids: HEK293T cells are typically used. Plasmids encoding Gal4-DNA binding domain fused to CLOCK and VP16-activation domain fused to BMAL1 are co-transfected, along with a luciferase reporter plasmid containing Gal4 upstream activating sequences.
-
Transfection: Cells are seeded in 96-well plates and transfected using a suitable lipid-based transfection reagent.
-
This compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24-48 hours of incubation with this compound, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates disruption of the CLOCK-BMAL1 interaction.
Real-Time Monitoring of Circadian Rhythm in U2OS Cells
-
Cell Line: U2OS cells stably expressing a Bmal1-promoter driven destabilized luciferase (Bmal1-dLuc) reporter are used.
-
Cell Plating and Synchronization: Cells are plated in 35-mm dishes. Upon reaching confluence, they are synchronized by a 2-hour treatment with 100 nM dexamethasone.
-
This compound Treatment: After synchronization, the medium is replaced with recording medium containing the desired concentration of this compound or DMSO.
-
Luminescence Recording: Bioluminescence is recorded in real-time using a luminometer placed inside a light-tight incubator. Data is collected at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: The period and amplitude of the circadian rhythm are calculated from the luminescence data using appropriate software (e.g., a sine-fitting algorithm).
In Vivo Mouse Studies
-
Animals: C57BL/6J mice are commonly used. Animals are housed under a 12-hour light:12-hour dark cycle.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered via intraperitoneal (i.p.) injection at a specified dosage (e.g., 25 mg/kg).[4] Control animals receive a vehicle-only injection.
-
Tissue Collection: At specific circadian times after injection, mice are euthanized, and liver tissues are collected and snap-frozen for subsequent analysis.
-
Protein and RNA Analysis:
-
Western Blotting: Nuclear and cytoplasmic fractions of liver lysates are prepared. Protein concentrations are determined, and equal amounts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against CLOCK, BMAL1, and CRY1.
-
Quantitative PCR (qPCR): Total RNA is extracted from liver tissue, and cDNA is synthesized. qPCR is performed using primers specific for Clock, Bmal1, and Cry1 to quantify their transcript levels.
-
Conclusion and Future Directions
This compound represents a significant advancement in the chemical biology of the circadian clock. Its ability to enhance the amplitude of circadian rhythms by targeting the core clock machinery highlights a promising strategy for addressing disorders associated with dampened circadian function, such as those related to aging and certain metabolic diseases.[1][2] The detailed methodologies provided herein offer a robust framework for further investigation into this compound and the development of next-generation circadian modulators. Future research should focus on elucidating the precise binding site of this compound on the CLOCK protein and exploring its therapeutic potential in various disease models.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule that selectively destabilizes Cryptochrome 1 and enhances life span in p53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of CLK8, a CLOCK-BMAL1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor that specifically targets the core circadian regulator protein, CLOCK (Circadian Locomotor Output Cycles Kaput).[1][2][3][4][5] It functions by binding to CLOCK and disrupting its interaction with its essential partner, BMAL1 (Brain and Muscle Arnt-Like 1).[1][2][3][5] This disruption of the CLOCK-BMAL1 heterodimer, a key transcriptional activator in the circadian clock, interferes with the nuclear translocation of CLOCK and modulates the amplitude of the circadian rhythm.[1][3] These application notes provide detailed protocols for in vitro assays to characterize the binding of this compound to CLOCK and its effect on the CLOCK-BMAL1 interaction, crucial for the study of circadian rhythm and the development of therapeutics for related disorders.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing this compound activity.
Caption: this compound signaling pathway. This compound inhibits the dimerization of CLOCK and BMAL1, preventing the formation of the transcriptional activator complex that drives the expression of core clock genes like Per and Cry.
Caption: Experimental workflow for a this compound pull-down assay.
Key In Vitro Assays for this compound Characterization
The following table summarizes key in vitro assays to evaluate the activity of this compound.
| Assay Type | Principle | Key Parameters Measured |
| Pull-Down Assay | Utilizes biotinylated this compound to "pull down" its binding partner (CLOCK) from a cell lysate using streptavidin-coated beads. | Direct binding of this compound to CLOCK. |
| Co-immunoprecipitation (Co-IP) | An antibody against a target protein (e.g., FLAG-tagged CLOCK) is used to precipitate the protein and its binding partners (BMAL1) from a cell lysate. The effect of this compound on this interaction is then assessed. | Disruption of the CLOCK-BMAL1 interaction by this compound. |
| Mammalian Two-Hybrid Assay | A reporter gene is activated only when two fusion proteins (e.g., CLOCK fused to a DNA-binding domain and BMAL1 fused to an activation domain) interact. This compound's ability to inhibit this interaction is measured by a decrease in reporter gene activity. | Inhibition of the CLOCK-BMAL1 interaction in a cellular context. |
Experimental Protocol: Biotinylated this compound Pull-Down Assay
This protocol provides a detailed methodology for assessing the direct binding of this compound to the CLOCK protein.
I. Materials and Reagents
-
Cells: HEK293T cells overexpressing CLOCK and BMAL1, or U2OS cells with endogenous CLOCK expression.[1]
-
This compound: Biotinylated this compound and unlabeled this compound (for competition).
-
Lysis Buffer: (e.g., RIPA buffer) with protease inhibitors.
-
Streptavidin-coated magnetic beads.
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer: (e.g., SDS-PAGE sample buffer).
-
Antibodies: Primary antibody against CLOCK, and a secondary HRP-conjugated antibody.
-
Western Blotting reagents.
II. Experimental Procedure
-
Cell Lysis:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine protein concentration of the lysate.
-
-
Binding Reaction:
-
Incubate the cell lysate with biotinylated this compound for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of unlabeled this compound before adding the biotinylated compound.[1]
-
-
Pull-Down:
-
Add pre-washed streptavidin-coated magnetic beads to the binding reaction.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the biotinylated this compound-protein complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Resuspend the washed beads in elution buffer.
-
Boil the samples to elute the bound proteins from the beads.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CLOCK, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
III. Expected Results
A successful pull-down will show a band corresponding to the molecular weight of CLOCK in the lane with biotinylated this compound.[1] The intensity of this band should be significantly reduced in the competition lane where unlabeled this compound was added, demonstrating the specificity of the interaction.
Quantitative Data Summary
The following table presents representative data on the effects of this compound from cell-based assays.
| Cell Line | Assay | Concentration of this compound | Observed Effect | Reference |
| U2OS and NIH 3T3 | Bmal1-dLuc Reporter Assay | 10-40 µM | Dose-dependent enhancement of the amplitude of the Bmal1-dLuc signal with no change in period. | [2] |
| HEK293T | Co-immunoprecipitation | 10-40 µM | Reduced interaction between CLOCK and BMAL1. | [1] |
| U2OS | Immunofluorescence | 20 µM | Reduced nuclear localization of CLOCK. | [2] |
Conclusion
The described in vitro assays are fundamental for characterizing the mechanism of action of this compound. The pull-down assay directly demonstrates the binding of this compound to its target, CLOCK, while co-immunoprecipitation and mammalian two-hybrid assays confirm its disruptive effect on the crucial CLOCK-BMAL1 protein-protein interaction. These protocols provide a solid foundation for researchers investigating the circadian clock and for the development of novel therapeutics targeting this pathway.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Effective Use of CLK8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor of the core circadian clock protein CLOCK (Circadian Locomotor Output Cycles Kaput).[1][2] The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and metabolic processes in a 24-hour cycle.[3][4] This intricate mechanism is driven by a transcription-translation feedback loop involving a set of core clock proteins.[3][5] The heterodimer of CLOCK and BMAL1 (Brain and Muscle Arnt-Like 1) is a key transcriptional activator in this loop, driving the expression of Period (Per) and Cryptochrome (Cry) genes.[3][5] PER and CRY proteins, in turn, heterodimerize, translocate to the nucleus, and inhibit the activity of the CLOCK/BMAL1 complex, thus creating a negative feedback loop.[3][5]
Disruptions in the circadian rhythm have been linked to various pathologies, including metabolic disorders, cancer, and neurodegenerative diseases.[1][6] this compound offers a valuable tool for studying the roles of the circadian clock in these processes and holds potential as a therapeutic agent for disorders associated with dampened circadian rhythms.[1][2]
Mechanism of Action
This compound functions by directly binding to the CLOCK protein, specifically in a region that is crucial for its interaction with BMAL1.[1][6] This binding event disrupts the formation of the functional CLOCK/BMAL1 heterodimer.[1][2][7] The primary mechanisms of action of this compound are:
-
Disruption of CLOCK-BMAL1 Interaction: this compound competitively inhibits the binding of BMAL1 to CLOCK, thereby preventing the formation of the active transcriptional complex.[1][2][7]
-
Inhibition of CLOCK Nuclear Translocation: The formation of the CLOCK/BMAL1 complex is essential for the efficient nuclear translocation of CLOCK.[1][8] By preventing this interaction, this compound effectively reduces the amount of CLOCK protein that can enter the nucleus and exert its transcriptional activity.[1][9]
The net effect of this compound is a reduction in the transcriptional activation of CLOCK/BMAL1 target genes, which paradoxically leads to an enhancement of the amplitude of the circadian rhythm.[1] This is achieved by stabilizing the negative arm of the feedback loop, where the repression by PER and CRY becomes more dominant.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound in the circadian clock pathway.
Effective Concentration in Cell Culture
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Below is a summary of reported effective concentrations and their observed effects.
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| U2OS (Human Osteosarcoma) | 10 - 40 µM | 4 - 6 days | Enhanced amplitude of Bmal1-dLuc signal in a dose-dependent manner with no change in period. Cell viability >80% at 40 µM. | [1][9] |
| NIH 3T3 (Mouse Embryonic Fibroblast) | 10 - 40 µM | 4 - 6 days | Enhanced amplitude of Bmal1-dLuc signal in a dose-dependent manner. | [9] |
| HEK293T (Human Embryonic Kidney) | 10 - 40 µM | Not Specified | Reduced CLOCK-BMAL1 interaction. | [9] |
| THP-1 (Human Monocytic) | 20 µM | 48 hours | Reduced leukocyte-endothelium interactions. | [10] |
| MRC-5 (Human Fetal Lung Fibroblast) | Not Specified | Not Specified | Delayed senescence phenotype. | [3] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO.[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is to determine the cytotoxicity of this compound and establish a non-toxic working concentration range.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Circadian Rhythm Analysis (Bmal1-dLuc Reporter Assay)
This protocol is to assess the effect of this compound on the amplitude and period of the circadian clock.
Materials:
-
Cell line stably expressing a Bmal1-dLuciferase reporter construct (e.g., U2OS-Bmal1-dLuc)
-
35 mm cell culture dishes
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
D-Luciferin
-
Luminometer or real-time bioluminescence monitoring system
Procedure:
-
Cell Seeding: Seed the reporter cells in 35 mm dishes and grow to confluency.
-
Synchronization: Synchronize the cells by treating them with a high concentration of serum (e.g., 50% horse serum) for 2 hours, followed by a wash and replacement with a serum-free recording medium.
-
This compound Treatment: Add this compound to the recording medium at the desired final concentrations. Include a vehicle control.
-
Bioluminescence Recording: Add D-Luciferin to the medium (final concentration typically 0.1 mM). Place the dishes in a light-tight, temperature-controlled (37°C) luminometer and record the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for several days.
-
Data Analysis: Analyze the bioluminescence data using appropriate software to determine the period, phase, and amplitude of the circadian rhythm.
Protocol 3: Western Blotting for CLOCK and BMAL1
This protocol is to analyze the effect of this compound on the protein levels of key circadian clock components.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CLOCK, anti-BMAL1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Insight Into the Role of Circadian Clock Gene BMAL1 in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The nuclear transportation of CHRONO regulates the circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. BMAL1-dependent circadian oscillation of nuclear CLOCK: posttranslational events induced by dimerization of transcriptional activators of the mammalian clock system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CLK8 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the CLOCK inhibitor, CLK8, in mouse models. The information is compiled from published research to facilitate experimental design and execution.
Introduction
This compound is a small molecule inhibitor that specifically targets the core circadian clock protein, CLOCK. It functions by disrupting the interaction between CLOCK and its binding partner BMAL1, which in turn interferes with the nuclear translocation of CLOCK.[1][2][3][4][5] This mechanism allows for the modulation of circadian rhythms, making this compound a valuable tool for studying the role of the circadian clock in various physiological and pathological processes. These notes provide detailed information on its dosage, administration, and expected pharmacodynamic effects in mice, along with protocols for key in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vivo Dosage and Toxicity of this compound in Mice
| Parameter | Value | Mouse Strain | Administration Route | Observations | Reference |
| Effective, Non-toxic Dose | 25 mg/kg | C57BL/6J | Intraperitoneal (i.p.) | No mortality or clinical signs of toxicity.[1][6] | [1][2][4][6] |
| Lethal Doses | 300 mg/kg and 1000 mg/kg | C57BL/6J | Intraperitoneal (i.p.) | Clinical signs included dyspnea, hyporeflexia, reduced locomotor activity, piloerection, hunched posture, and corneal opacity.[1] | [1] |
Table 2: In Vitro Data for this compound
| Cell Lines | Concentration Range | Observation | Reference |
| U2OS, NIH 3T3 | Up to 40 µM | No significant toxicity, cell viability >80%.[1][2][6] | [1][2][6] |
| HEK293T | 10-40 µM | Reduced BMAL1-CLOCK interaction.[6] | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: this compound binds to CLOCK, inhibiting its interaction with BMAL1 and nuclear translocation.
Caption: A typical workflow for assessing the in vivo effects of this compound in mice.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume, the recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6]
-
To prepare the final solution, first add the required volume of the DMSO stock to PEG300 and mix thoroughly.
-
Next, add Tween 80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired concentration and volume.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
In Vivo Toxicity and Efficacy Study
This protocol outlines a single-dose study to assess the toxicity and efficacy of this compound in mice.
Animals:
-
Male C57BL/6J mice, 8 weeks old, weighing 18-24 g.[6]
Procedure:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Administer a single intraperitoneal injection of this compound at a dose of 25 mg/kg.[1][4][6] A vehicle control group should also be included.
-
Monitor the mice for general toxicity, including mortality, changes in body weight, body temperature, clinical signs of distress (e.g., dyspnea, hyporeflexia, reduced locomotor activity), and changes in food and water consumption.[1]
-
At a predetermined time point post-injection (e.g., 6 hours), euthanize the mice.[1]
-
Collect organs of interest (e.g., liver) for downstream analysis.[1]
Western Blot Analysis of Clock Proteins
This protocol describes the analysis of CLOCK, BMAL1, and CRY1 protein levels in liver tissue from this compound-treated mice.
Procedure:
-
Prepare whole-cell lysates from the collected liver tissue.
-
To analyze protein localization, perform cytosolic and nuclear fractionation of the liver samples.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against CLOCK, BMAL1, and CRY1. Use antibodies against histone-H3 and tubulin as nuclear and cytosolic markers, respectively, for fractionation experiments.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Expected Outcome:
-
A decrease in the total CLOCK protein levels in whole-cell lysates.[1][6]
-
A significant reduction in the abundance of CLOCK in the nuclear fraction.[1][6]
-
No significant change in the levels of BMAL1 and CRY1.[1][6]
qPCR Analysis of Clock-Controlled Genes
This protocol is for analyzing the transcriptional levels of clock-controlled genes, such as Cry1, in the liver of this compound-treated mice.
Procedure:
-
Extract total RNA from the collected liver tissue using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for Cry1 and a reference gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method.
Expected Outcome:
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of CLK8 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor of the core circadian clock protein CLOCK (Circadian Locomotor Output Cycles Kaput). It functions by disrupting the heterodimerization of CLOCK with its partner protein BMAL1 (Brain and Muscle Arnt-Like 1), which is essential for the transcription of downstream clock-controlled genes.[1] This interference with the positive limb of the transcriptional-translational feedback loop of the molecular clock leads to a modulation of circadian rhythms. In mouse models, intraperitoneal (i.p.) administration of this compound has been demonstrated to effectively target the liver and alter core clock machinery.[1]
These application notes provide a comprehensive overview of the available data and protocols for the intraperitoneal use of this compound in mice, intended to guide researchers in designing and executing in vivo studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 498.53 g/mol | --INVALID-LINK-- |
In Vivo Efficacy and Toxicity of Intraperitoneal this compound in C57BL/6J Mice
| Dosage (mg/kg) | Outcome | Observations | Reference |
| 5 | Well-tolerated | No mortality or clinical signs of toxicity. | [1] |
| 25 | Efficacious & Well-tolerated | A decrease in CLOCK protein levels was detected in the liver. No mortality or clinical signs of toxicity. | [1] |
| 300 | Lethal Dose | Exhibited clinical symptoms including dyspnea, hyporeflexia, reduced locomotor activity, piloerection, hunched posture, and corneal opacity. | [1] |
| 1000 | Lethal Dose | Exhibited clinical symptoms including dyspnea, hyporeflexia, reduced locomotor activity, piloerection, hunched posture, and corneal opacity. | [1] |
Effects of a Single 25 mg/kg Intraperitoneal Injection of this compound on Core Clock Components in Mouse Liver (6 hours post-injection)
| Target Protein/Gene | Effect on Total Levels | Effect on Nuclear Abundance | Reference |
| CLOCK Protein | Decreased | Significantly Lower | [1] |
| BMAL1 Protein | Unaltered | Unaltered | [1] |
| CRY1 Protein | Unaltered | Unaltered | [1] |
| Cry1 Transcript | Decreased | Not Applicable | [1] |
| Bmal1 Transcript | Unaltered | Not Applicable | [1] |
| Clock Transcript | Unaltered | Not Applicable | [1] |
Experimental Protocols
Preparation of this compound Dosing Solution
Vehicle Formulation: A commonly used vehicle for the in vivo administration of hydrophobic compounds like this compound is a mixture of DMSO, PEG300, Tween-80, and saline.
Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
Procedure for preparing 1 mL of vehicle:
-
In a sterile microcentrifuge tube, add 100 µL of Dimethyl Sulfoxide (DMSO).
-
Add 400 µL of Polyethylene glycol 300 (PEG300). Vortex to mix thoroughly.
-
Add 50 µL of Tween-80 (Polysorbate 80). Vortex to ensure a homogenous mixture.
-
Add 450 µL of sterile 0.9% saline. Vortex until the solution is clear and uniform.
Preparation of this compound Solution (for a 25 mg/kg dose in a 25g mouse with an injection volume of 100 µL):
-
Calculate the required concentration:
-
Dose = 25 mg/kg
-
Mouse weight = 0.025 kg
-
Total dose per mouse = 25 mg/kg * 0.025 kg = 0.625 mg
-
Injection volume = 100 µL = 0.1 mL
-
Required concentration = 0.625 mg / 0.1 mL = 6.25 mg/mL
-
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the appropriate volume of the prepared vehicle to achieve the target concentration. Sonication or gentle warming may be used to aid dissolution. The solution should be clear before administration.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
Intraperitoneal Injection Protocol for a Single Dose Study
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (as cited in key studies)
-
Age: 8 weeks
-
Sex: Male (as cited in key studies)
Procedure:
-
Animal Handling: Acclimatize the mice to the experimental facility for at least one week before the study. Handle the mice gently to minimize stress.
-
Dosage Calculation: Weigh each mouse accurately on the day of injection to calculate the precise volume of this compound solution to be administered. The recommended injection volume for intraperitoneal injections in mice is typically up to 10 mL/kg. For a 25g mouse, this would be a maximum of 250 µL.
-
Injection Technique:
-
Restrain the mouse securely. One common method is to grasp the loose skin at the nape of the neck.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Use a 25-27 gauge needle attached to a syringe containing the calculated volume of this compound solution.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mice for any signs of distress or adverse reactions following the injection.
-
Tissue Collection: For studying the acute effects on the liver, mice can be euthanized 6 hours after the injection. Tissues should be harvested promptly and processed for downstream analysis (e.g., Western blotting, qPCR).
Note on Chronic Dosing: The currently available scientific literature primarily details a single intraperitoneal injection of this compound in mice. Protocols for repeated or chronic administration have not been extensively described. Researchers planning chronic studies will need to conduct preliminary dose-finding and tolerability studies to establish a suitable regimen.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound action on the core clock machinery.
Caption: Experimental workflow for a single i.p. injection of this compound in mice.
References
Application Notes and Protocols: Preparing CLK8 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Application Notes
CLK8 is a potent and specific small molecule inhibitor of Circadian Locomotor Output Cycles Kaput (CLOCK), a core component of the mammalian circadian clock.[1] Its primary application is in the study of circadian rhythms and their role in various physiological processes and pathologies, such as metabolic diseases and mood disorders.[2][3]
Mechanism of Action: The circadian clock is governed by a transcriptional-translational feedback loop.[4] The heterodimer of CLOCK and Brain and Muscle ARNT-Like 1 (BMAL1) proteins acts as a master transcriptional activator, driving the expression of Period (Per) and Cryptochrome (Cry) genes.[4][5] The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus forming a negative feedback loop.[6][7]
This compound exerts its effect by directly binding to CLOCK and disrupting its interaction with BMAL1.[1][3][8] This action interferes with the nuclear translocation of CLOCK, leading to a reduction in the transcription of clock-controlled genes.[1][3] By inhibiting the positive arm of the feedback loop, this compound effectively stabilizes the negative arm (PER/CRY repressors), which results in an enhanced amplitude of the circadian rhythm without significantly altering its period length.[3]
Data Presentation
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Source(s) |
| Molecular Weight | 498.53 g/mol | [8][9] |
| Molecular Formula | C₂₉H₂₆N₂O₆ | [8] |
| CAS Number | 898920-65-5 | [2][8] |
| Appearance | White to off-white solid | |
| Purity | >98% | [8] |
| Solubility in DMSO | ≥ 30-50 mg/mL (≥ 60.18-100.29 mM) | [1][2][9] |
| In Vivo Formulations | ≥ 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [1][2][9] |
| Powder Storage | -20°C for up to 3 years. Protect from light and moisture. | [2] |
| Solution Storage (in DMSO) | -80°C for 6-12 months.-20°C for 1 month. | [1][2][9] |
Experimental Protocols
The following protocols provide a detailed methodology for preparing a this compound stock solution for in vitro use.
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protected microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. Adjust volumes as needed.
-
Pre-Experiment Preparation:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Ensure all equipment is clean and sterile.
-
Work in a chemical fume hood.
-
-
Calculation of Mass:
-
The mass of this compound required can be calculated using the formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM x 1 mL x 498.53 g/mol / 1000 = 4.985 mg
-
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 4.99 mg of this compound powder directly into the tared tube. Record the exact mass.
-
-
Dissolution:
-
Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 498.53 ( g/mol )] x [1000 / 10 (mM)]
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic, and moisture can affect solubility.[1]
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear and free of particulates.[2] Gentle warming may also aid dissolution, but sonication is preferred.[2]
-
-
Final Verification:
-
Visually inspect the solution against a light source to ensure complete dissolution and the absence of any precipitate.
-
Storage and Stability
-
Aliquoting: To maintain the stability of the stock solution and avoid degradation from repeated freeze-thaw cycles, it is critical to aliquot the solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.[1]
-
Long-Term Storage: Store the aliquots at -80°C for maximum stability, which can be up to 6-12 months.[1][2]
-
Short-Term Storage: For more frequent use, aliquots can be stored at -20°C for up to 1 month.[1][9]
-
Protection: Always store solutions sealed and protected from moisture and light.[1][2]
Guidelines for Use in Cell-Based Assays
-
Dilution: When preparing working solutions for cell culture experiments, perform serial dilutions of the DMSO stock into your aqueous culture medium immediately before use.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%. High concentrations of DMSO can affect cell viability and experimental outcomes.
-
Precipitation: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock, add it to the medium and mix immediately and thoroughly to prevent precipitation. If precipitation is observed, the working solution may not be usable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
CLK8 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a potent and specific small molecule inhibitor of the circadian locomotor output cycles kaput (CLOCK) protein.[1][2][3][4] It functions by binding to CLOCK and disrupting its interaction with the brain and muscle ARNT-like 1 (BMAL1) protein, a key step in the transcriptional-translational feedback loop that governs circadian rhythms.[1][3][4][5] This interference with the CLOCK/BMAL1 heterodimer inhibits the nuclear translocation of CLOCK and modulates the amplitude of the circadian rhythm.[2][4][5] Given its targeted mechanism of action, this compound is a valuable research tool for studying the molecular machinery of the circadian clock and holds therapeutic potential for disorders associated with disrupted circadian rhythms.
This document provides detailed information on the solubility of this compound in various solvents, protocols for its dissolution and use in common experimental settings, and an overview of the signaling pathway it modulates.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆N₂O₆ | [1] |
| Molecular Weight | 498.53 g/mol | [1] |
| CAS Number | 898920-65-5 | [1] |
Solubility of this compound
The solubility of this compound in various solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and has limited solubility in aqueous solutions, necessitating the use of co-solvent formulations for in vivo studies.
| Solvent / Formulation | Solubility | Notes |
| DMSO | 30 mg/mL (60.18 mM) | Sonication is recommended to aid dissolution.[1] |
| DMSO | 50 mg/mL (100.29 mM) | Ultrasonic treatment is needed. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.01 mM) | Solvents should be added sequentially. Sonication is recommended to achieve a clear solution.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.01 mM) | A clear solution can be obtained.[4] |
Note: Due to its low aqueous solubility, this compound is not recommended for direct dissolution in water or ethanol-based buffers without the use of co-solvents.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at 4°C for a few days.
Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol outlines a standard procedure to determine the thermodynamic (equilibrium) solubility of this compound in a specific buffer or solvent system.
Materials:
-
This compound powder
-
Selected solvent/buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent or buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a sample from the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the same solvent/buffer.
-
Analyze the diluted samples and a standard curve of known this compound concentrations using a validated HPLC-UV method.
-
Calculate the concentration of this compound in the original supernatant, which represents its thermodynamic solubility.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the Circadian Rhythm Pathway
This compound exerts its effect by targeting the core molecular clock machinery. The central components of this machinery are the transcription factors CLOCK and BMAL1, which form a heterodimer. This complex drives the transcription of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus creating a negative feedback loop. This compound disrupts this cycle by preventing the formation or function of the CLOCK/BMAL1 heterodimer.
Caption: Mechanism of this compound in the circadian clock pathway.
Workflow for Assessing this compound Solubility
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability and Storage of Cdc-Like Kinase 8 (CLK8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc-like kinase 8 (CLK8), a member of the cyclin-dependent kinase (CDK) family, plays a crucial role in the regulation of gene expression through its involvement in the Mediator complex. As a target of interest in various diseases, including cancer, the stability and proper storage of purified this compound protein are paramount for reliable experimental outcomes in research and drug development. These application notes provide a comprehensive guide to the stability, storage conditions, and relevant experimental protocols for the this compound protein. Due to the limited availability of specific stability data for this compound, this document incorporates general best practices for kinase stability and protocols adapted from closely related kinases, such as CDK8.
Data Presentation: Stability and Storage Conditions
The stability of a purified protein is influenced by several factors including temperature, pH, buffer composition, and the presence of stabilizing agents. The following tables summarize recommended storage conditions and buffer compositions for kinase proteins, which can be applied to this compound.
Table 1: Recommended Storage Conditions for Purified Kinase Proteins
| Parameter | Condition | Duration | Notes |
| Temperature | -80°C | Long-term (months to years) | Recommended for long-term storage to minimize degradation and loss of activity. Aliquoting is crucial to avoid repeated freeze-thaw cycles. |
| -20°C | Short-term (weeks to months) | Suitable for shorter-term storage. Avoid repeated freeze-thaw cycles. | |
| 4°C | Very short-term (days) | Generally not recommended for long-term storage due to the risk of microbial growth and protein degradation. | |
| Protein Concentration | > 50 µg/mL | As per storage temperature | Storing proteins at very low concentrations can lead to loss due to adsorption to the storage vessel. |
Table 2: General Composition of Kinase Storage and Assay Buffers
| Buffer Component | Typical Concentration Range | Purpose |
| Buffering Agent | 20-50 mM | Maintain a stable pH, typically around 7.5. (e.g., Tris-HCl, HEPES)[1][2][3] |
| Salt | 50-150 mM | Maintain ionic strength and protein solubility. (e.g., NaCl)[1][2] |
| Glycerol | 20-50% (v/v) | Cryoprotectant to prevent damage during freezing and a stabilizing agent.[1][2] |
| Reducing Agent | 1-10 mM | Prevents oxidation of cysteine residues. (e.g., DTT, TCEP)[2][3] |
| Divalent Cations | 1-10 mM | Often required for kinase activity. (e.g., MgCl₂)[1][3] |
| Phosphatase Inhibitors | Varies | Prevent dephosphorylation of the kinase if it is in a phosphorylated state. (e.g., Sodium Orthovanadate, β-glycerophosphate)[3] |
| ATP | Varies (for assays) | Substrate for the kinase reaction. Added fresh before the assay.[3] |
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged this compound/Cyclin C Complex
This protocol is adapted from a uniform procedure for the purification of recombinant CDK complexes and can serve as a starting point for this compound purification.[4][5][6] this compound is often found in a complex with a cyclin partner (e.g., Cyclin C) for its activity.
Materials:
-
Insect cells (e.g., Spodoptera frugiperda, Sf9)
-
Baculovirus expression vectors for His-tagged this compound and Cyclin C
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, protease inhibitor cocktail)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA Agarose (B213101) resin
-
Ion-exchange chromatography column (e.g., Mono S)
Procedure:
-
Co-expression: Co-infect insect cells with baculoviruses encoding His-tagged this compound and its cyclin partner.
-
Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Lyse the cells by sonication or using a Dounce homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Incubate the clarified supernatant with pre-equilibrated Ni-NTA agarose resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin into a chromatography column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound complex with Elution Buffer.
-
-
Ion-Exchange Chromatography:
-
Perform a buffer exchange on the eluted sample to a low-salt buffer suitable for the ion-exchange column.
-
Load the sample onto a Mono S column.
-
Elute the protein with a linear salt gradient.
-
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE and Coomassie blue staining or Western blotting to assess purity.
-
Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer (see Table 2) and store at -80°C in aliquots.
Protocol 2: Assessing this compound Stability by Kinase Activity Assay
This protocol provides a general method to assess the stability of a purified this compound preparation over time or under different conditions.
Materials:
-
Purified this compound protein
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[3]
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific this compound substrate)[4]
-
ATP (supplemented in Kinase Assay Buffer to a final concentration of ~100 µM)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or other means to separate phosphorylated substrate
-
Scintillation counter (for radioactive assays) or luminometer (for non-radioactive assays)
Procedure:
-
Sample Preparation: Prepare aliquots of purified this compound under the different conditions to be tested (e.g., different storage temperatures, buffers, or time points).
-
Kinase Reaction:
-
In a microcentrifuge tube or a well of a 96-well plate, combine the Kinase Assay Buffer, substrate, and the this compound sample.
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection of Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific assay kit (e.g., ADP-Glo™).
-
-
Data Analysis: Compare the kinase activity of this compound under different conditions. A decrease in activity over time or under a specific condition indicates instability.
Mandatory Visualizations
// Edges edge [color="#5F6368", arrowhead=normal]; Ub -> E1 [label="ATP"]; E1 -> E2; E2 -> E3; this compound -> E3; E3 -> PolyUb_this compound [label="Ub transfer"]; PolyUb_this compound -> Proteasome; Proteasome -> Degraded_this compound; }
Caption: Ubiquitin-proteasome pathway for this compound degradation.// Edges edge [color="#5F6368", arrowhead=normal]; start -> aliquot; aliquot -> cond1; aliquot -> cond2; aliquot -> cond3; cond1 -> assay; cond2 -> assay; cond3 -> assay; assay -> reaction; reaction -> detection; detection -> analysis; analysis -> end; }
Caption: Workflow for assessing this compound protein stability.References
- 1. You are being redirected... [bio-world.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 4. A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Recombinant CDKs: CDK7, CDK8, and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Recombinant CDKs: CDK7, CDK8, and CDK9 | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Experimental Use of CLK8, a CLOCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a selective small molecule inhibitor of the core circadian clock protein, Circadian Locomotor Output Cycles Kaput (CLOCK).[1][2] Disruptions in the circadian rhythm are implicated in a variety of pathologies, including metabolic diseases, mood disorders, and accelerated aging.[3][4] this compound presents a valuable tool for investigating the role of the CLOCK protein in these processes and holds potential for therapeutic development.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in research settings. The methodologies outlined below are designed to enable researchers to effectively characterize the activity of this compound and similar compounds.
Mechanism of Action
This compound functions by directly binding to the CLOCK protein, thereby disrupting its heterodimerization with Brain and Muscle ARNT-Like 1 (BMAL1).[2][3][5] This inhibition of the CLOCK-BMAL1 complex formation prevents its translocation into the nucleus, a critical step in the transcription-translation feedback loop that drives circadian rhythms.[2][3] The ultimate effect of this compound is an enhancement of the amplitude of the cellular circadian rhythm without altering its period.[3]
Caption: Mechanism of action of this compound on the core circadian clock machinery.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various experimental settings. While a specific IC50 value has not been reported in the reviewed literature, the provided data will guide dose-selection for in vitro and in vivo studies.
| Assay Type | Cell Line/Organism | Concentration/Dose | Observed Effect | Reference(s) |
| Circadian Rhythm Amplitude | U2OS, NIH 3T3 | 10-40 µM | Dose-dependent enhancement of Bmal1-dLuc signal amplitude with no change in period. | [3][6] |
| CLOCK-BMAL1 Interaction | HEK293T | 10-40 µM | Reduction in the interaction between CLOCK and BMAL1. | [6] |
| CLOCK Nuclear Localization | U2OS | 20 µM | Reduced nuclear localization of the CLOCK protein. | [6] |
| In Vivo Efficacy | Mice (C57BL/6J) | 25 mg/kg (i.p.) | Decrease in CLOCK protein levels in the liver. | [3] |
| Cytotoxicity | U2OS | Up to 40 µM | Cell viability maintained above 80%. | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Protocol 1: In Vitro Circadian Rhythm Assay using a Bmal1-Luciferase Reporter
This protocol describes how to assess the effect of this compound on the amplitude and period of the circadian clock in cultured cells using a Bmal1-luciferase reporter system.
Materials:
-
U2OS or NIH 3T3 cells stably expressing a Bmal1-dLuc reporter
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dexamethasone (B1670325) (for synchronization)
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Plate the Bmal1-dLuc reporter cells in a 35-mm dish and grow to confluency.
-
Synchronization: Synchronize the cells by treating them with 100 nM dexamethasone for 2 hours.
-
Medium Change: After 2 hours, replace the medium with fresh, phenol (B47542) red-free medium containing the luciferase substrate.
-
This compound Treatment: Add this compound to the desired final concentrations (e.g., 10, 20, 40 µM). Include a vehicle control (e.g., 0.5% DMSO).
-
Luminescence Monitoring: Continuously monitor the bioluminescence rhythms for at least 4 days using a luminometer.
-
Data Analysis: Analyze the luminescence data to determine the amplitude and period of the circadian rhythm. Compare the this compound-treated cells to the vehicle control.
Caption: Workflow for the Bmal1-Luciferase circadian rhythm assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction
This protocol details the procedure to determine if this compound disrupts the interaction between CLOCK and BMAL1 in cells.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged CLOCK and BMAL1
-
Transfection reagent
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against CLOCK and BMAL1
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-CLOCK and BMAL1.
-
This compound Treatment: Treat the transfected cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CLOCK and BMAL1. A decrease in the amount of co-immunoprecipitated BMAL1 in the this compound-treated samples indicates a disruption of the interaction.
Protocol 3: CLOCK Nuclear Translocation Assay
This protocol is for investigating the effect of this compound on the subcellular localization of the CLOCK protein.
Materials:
-
U2OS cells
-
This compound stock solution
-
Cell culture medium
-
Reagents for cellular fractionation (cytoplasmic and nuclear extraction) or immunofluorescence.
-
Western blotting reagents and antibodies against CLOCK, a cytoplasmic marker (e.g., α-tubulin), and a nuclear marker (e.g., Histone H3).
Procedure (Cellular Fractionation Method):
-
Cell Treatment: Treat U2OS cells with this compound (e.g., 20 µM) for 48 hours.
-
Cellular Fractionation: Separate the cells into cytoplasmic and nuclear fractions using a commercial kit or a standard protocol.
-
Western Blotting: Perform Western blotting on both the cytoplasmic and nuclear fractions. Probe the blots with antibodies against CLOCK, α-tubulin, and Histone H3.
-
Analysis: Quantify the levels of CLOCK in the nuclear fraction relative to the nuclear marker and compare the this compound-treated cells to the control. A decrease in nuclear CLOCK indicates an inhibition of translocation.
Caption: Workflow for the CLOCK nuclear translocation assay.
Conclusion
This compound is a valuable research tool for dissecting the molecular mechanisms of the circadian clock and for exploring its role in various disease states. The protocols and data presented here provide a framework for the effective experimental design and application of this compound in a research setting. As with any experimental system, optimization of the described protocols for specific cell types and experimental conditions is recommended.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method to measure CLOCK-BMAL1 DNA binding activity in tissue and cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Synchronizing Circadian Rhythms In Vitro Using CLK8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide range of physiological and metabolic processes in most living organisms. Disruptions in these rhythms are implicated in a variety of pathologies, including metabolic syndromes, mood disorders, and cancer.[1][2][3] The core of the mammalian circadian clock is a transcription-translation feedback loop (TTFL) involving the key activators CLOCK and BMAL1, and the repressors PERIOD (PER) and CRYPTOCHROME (CRY).[4] The CLOCK:BMAL1 heterodimer drives the expression of Per and Cry genes. Upon translation, PER and CRY proteins translocate to the nucleus to inhibit their own transcription, thus completing the negative feedback loop.[4]
CLK8 is a small molecule inhibitor that specifically targets the CLOCK protein.[5][6][7] It has been shown to disrupt the interaction between CLOCK and BMAL1, leading to an interference with the nuclear translocation of CLOCK.[5][6][8] Notably, this compound enhances the amplitude of circadian rhythms in various cell lines without affecting the period length.[6][8] This makes this compound a valuable tool for studying the regulation of circadian amplitude and a potential therapeutic candidate for disorders associated with dampened circadian rhythms.[1][8]
These application notes provide detailed protocols for utilizing this compound to modulate circadian rhythms in in vitro models, particularly for synchronization and amplitude enhancement.
Mechanism of Action of this compound
This compound functions by binding to the CLOCK protein in a region that is critical for its interaction with BMAL1.[8][9] This disruption of the CLOCK:BMAL1 heterodimer formation leads to a reduction in the nuclear translocation of CLOCK.[6][8] Consequently, the transcriptional activation of downstream clock-controlled genes (CCGs), including Per and Cry, is reduced.[4] This modulation of the positive arm of the TTFL results in a stabilization of the negative feedback loop, leading to an overall enhancement of the circadian rhythm amplitude.[8]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the amplitude of Bmal1-dLuc bioluminescence rhythms in various cell lines. The data indicates a significant enhancement in amplitude with no change in the period of the circadian oscillation.
Table 1: Effect of this compound on Circadian Rhythm Amplitude in U2OS Cells
| This compound Concentration (µM) | Amplitude Enhancement (%) | Period Change | Cell Viability (%) |
| 0 (DMSO control) | Baseline | None | ~100 |
| 10 | >50 | None | >80 |
| 20 | Dose-dependent increase | None | >80 |
| 40 | Dose-dependent increase | None | >80 |
Data compiled from studies using Bmal1-dLuc U2OS cells.[8]
Table 2: Effect of this compound on Circadian Rhythm Amplitude in NIH 3T3 Cells
| This compound Concentration (µM) | Amplitude Enhancement | Period Change |
| 0 (DMSO control) | Baseline | None |
| 10 - 40 | Dose-dependent | None |
Data compiled from studies using Bmal1-dLuc NIH 3T3 cells.[6][8]
Table 3: Effect of this compound on Circadian Rhythm in Other Cell Lines
| Cell Line | Reporter | This compound Effect on Amplitude | This compound Effect on Period |
| MDA MB231 (WT) | Bmal1-dLuc | Enhanced | No change |
| MDA MB231 (Clock knockout) | Bmal1-dLuc | No effect | Not applicable |
| Primary Mouse Skin Fibroblasts | Bmal1-dLuc | Enhanced (dose-dependent) | No change |
These results demonstrate the specificity of this compound for the CLOCK protein.[8]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound to synchronize and modulate circadian rhythms in vitro.
Protocol 1: Cell Culture and Maintenance
This protocol describes the basic steps for culturing cell lines commonly used in circadian rhythm research.
Materials:
-
U2OS (human osteosarcoma) or NIH 3T3 (mouse embryonic fibroblast) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T25 or T75)
-
35 mm or 96-well cell culture plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain cells in T75 flasks with supplemented DMEM.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells once with PBS, and then add 1-2 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments.
Protocol 2: In Vitro Circadian Rhythm Synchronization and this compound Treatment
This protocol details the synchronization of cellular clocks and subsequent treatment with this compound for monitoring circadian rhythms.
Materials:
-
Cells stably expressing a circadian reporter (e.g., Bmal1-dLuc or PER2::LUC) plated in 35 mm dishes or 96-well plates
-
Recording medium: DMEM without phenol (B47542) red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin (B1168401)
-
Dexamethasone (DEX) stock solution (100 µM in ethanol)
-
This compound stock solution (10-40 mM in DMSO)
-
Luminometer or a real-time bioluminescence monitoring system
Procedure:
-
Plate cells at a high density and grow to confluency.
-
Synchronization: Replace the culture medium with fresh medium containing 100 nM dexamethasone. Incubate for 2 hours.[8]
-
After 2 hours, remove the dexamethasone-containing medium and wash the cells twice with PBS.
-
Add the recording medium to the cells.
-
This compound Treatment: For dose-response experiments, add different concentrations of this compound (e.g., 10, 20, 40 µM) to the recording medium.[6] A DMSO control (typically 0.5%) should be included.[8]
-
Real-time Bioluminescence Monitoring: Immediately place the culture plates into a luminometer or an automated bioluminescence recording apparatus set to 37°C.
-
Record luminescence at regular intervals (e.g., every 10-30 minutes) for at least 4-6 days.[6]
-
Data Analysis: Analyze the resulting bioluminescence data to determine the period, phase, and amplitude of the circadian rhythms.
Protocol 3: Cytotoxicity Assay
It is crucial to determine the cytotoxic effects of any compound being tested. This protocol outlines a method for assessing this compound's cytotoxicity.
Materials:
-
U2OS cells (or other cell line of interest)
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24 to 48 hours. Include a DMSO-only control.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the DMSO control. This compound has been shown to have low toxicity in U2OS cells at concentrations up to 40 µM, with cell viability remaining above 80%.[7][8]
Troubleshooting
-
Low Bioluminescence Signal: Ensure the reporter construct is properly expressed in the cell line. Check the luciferin concentration and the sensitivity of the luminometer.
-
No Rhythmic Oscillation: Confirm that the synchronization protocol was followed correctly. Some cell lines may require different synchronization methods. Ensure the cells are not overgrown, as this can dampen rhythms.
-
High Variability Between Replicates: Ensure uniform cell seeding density and consistent treatment application. Check for and minimize edge effects in multi-well plates.
-
Unexpected Period Changes: While this compound is not reported to alter the period, other experimental conditions might.[6][8] Ensure the temperature in the incubator/luminometer is stable.
Conclusion
This compound is a specific and potent tool for the in vitro modulation of the circadian clock. Its ability to enhance circadian amplitude without altering the period makes it particularly valuable for studying the mechanisms of amplitude regulation and for screening compounds that may rescue dampened circadian rhythms. The protocols provided here offer a framework for researchers to effectively utilize this compound in their in vitro circadian rhythm studies. Careful adherence to these protocols and appropriate data analysis will enable robust and reproducible results, contributing to a deeper understanding of circadian biology and its therapeutic potential.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circadian rhythm effects on the molecular regulation of physiological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 10. cdn.thewellbio.com [cdn.thewellbio.com]
Application Notes and Protocols for In Vivo Administration of CLK8
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLK8 is a small molecule inhibitor that specifically targets the core circadian regulator, CLOCK (Circadian Locomotor Output Cycles Kaput).[1] By binding to CLOCK, this compound disrupts its interaction with its transcriptional partner, BMAL1 (Brain and Muscle Arnt-Like 1).[1][2] This interference with the CLOCK-BMAL1 heterodimer inhibits the nuclear translocation of CLOCK, thereby modulating the amplitude of the circadian rhythm.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mice, covering toxicity assessment, formulation, and experimental procedures to study its effects on the circadian clock.
Mechanism of Action
This compound functions by disrupting the formation of the CLOCK-BMAL1 complex, a key component of the positive limb of the transcriptional-translational feedback loop that drives circadian rhythms. This disruption leads to a decrease in the nuclear levels of CLOCK, which in turn enhances the amplitude of the cellular circadian rhythm.[2]
Diagram: this compound Signaling Pathway
References
Troubleshooting & Optimization
potential off-target effects of CLK8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CLK8 small molecule inhibitor. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the core circadian clock protein CLOCK (Circadian Locomotor Output Cycles Kaput).[1][2][3] It functions by disrupting the heterodimerization of CLOCK with its binding partner BMAL1 (Brain and Muscle Arnt-Like 1).[4][5][6] This disruption prevents the CLOCK:BMAL1 complex from binding to E-box elements in the promoters of target genes, thereby inhibiting the transcription of key circadian rhythm genes like Per and Cry.[7]
Q2: What are the expected on-target effects of this compound in cell culture?
In cell-based assays, this compound has been shown to enhance the amplitude of circadian rhythms in a dose-dependent manner without significantly affecting the period length.[4][6] For example, in U2OS and NIH 3T3 cells expressing a Bmal1-dLuc reporter, treatment with this compound (10-40 μM) leads to an increased amplitude of the bioluminescence signal.[4] this compound has also been observed to reduce the nuclear localization of the CLOCK protein.[1][4]
Q3: Has this compound been tested in vivo?
Yes, this compound has been administered to mice via intraperitoneal (i.p.) injection. A single dose of 25 mg/kg was found to decrease the levels of CLOCK protein in the liver.[1][3][4] Notably, at this dosage, the protein levels of BMAL1 and CRY1 remained unchanged.[1][3][4] Toxicological studies showed no mortality or observable adverse clinical signs at doses of 5 and 25 mg/kg.[1][4]
Troubleshooting Guide
Issue 1: Unexpected experimental results potentially due to off-target effects.
While this compound is described as a specific CLOCK inhibitor, the possibility of off-target effects should always be considered when interpreting experimental data.
-
Known Potential Off-Target: A study utilizing a biotinylated this compound pulldown assay followed by mass spectrometry identified neuron navigator 2 (NAV2) as a potential off-target of this compound.[4] The binding of biotinylated this compound to NAV2 was reduced in the presence of a competing excess of non-biotinylated this compound.[4]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, verify that this compound is engaging with its intended target, CLOCK, in your experimental system. This can be assessed by measuring the disruption of the CLOCK:BMAL1 interaction or by observing a decrease in the expression of known CLOCK target genes.
-
Investigate NAV2 Interaction: If your experimental system expresses NAV2, consider experiments to determine if this compound is affecting its function. This could involve assessing downstream signaling pathways associated with NAV2.
-
Perform a Target Deconvolution Screen: To identify novel off-targets in your specific experimental context, consider performing a target deconvolution experiment, such as a chemical proteomics screen.
-
Issue 2: Variability in the dose-response of this compound.
Researchers may observe differences in the effective concentration of this compound required to elicit a biological response.
-
Potential Causes:
-
Cell Type Differences: Different cell lines may have varying levels of CLOCK and BMAL1 expression, or differences in cell permeability to the compound.
-
Assay Conditions: The specific experimental conditions, such as media composition and incubation time, can influence the apparent potency of the inhibitor.
-
Compound Stability: Ensure the compound has been stored correctly and is not degraded.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the optimal effective concentration for your specific cell line and assay.
-
Standardize Experimental Conditions: Maintain consistent experimental parameters, including cell density, serum concentration, and treatment duration.
-
Verify Compound Integrity: If in doubt, use a fresh stock of this compound and compare its activity to previous batches.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| Effective Concentration (in vitro) | 10-40 μM | U2OS, NIH 3T3 | [4] |
| In vivo Dosage | 25 mg/kg (i.p.) | Mice | [1][3][4] |
| Cell Viability | >80% at 40 μM | U2OS | [4] |
| Potential Off-Target | Method of Identification | Reference |
| Neuron Navigator 2 (NAV2) | Biotinylated this compound pulldown followed by LC-MS/MS | [4] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Assess CLOCK-BMAL1 Interaction
This protocol is designed to qualitatively assess the effect of this compound on the interaction between CLOCK and BMAL1 in a cellular context.
-
Cell Culture and Transfection:
-
Plate HEK293T cells and transfect with plasmids encoding FLAG-tagged CLOCK and untagged BMAL1.
-
Allow cells to express the proteins for 24-48 hours.
-
-
This compound Treatment:
-
Treat the transfected cells with the desired concentrations of this compound (e.g., 10 μM, 40 μM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with anti-FLAG affinity resin overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the resin several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the resin by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FLAG (to detect CLOCK) and BMAL1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
A reduction in the amount of co-immunoprecipitated BMAL1 in the this compound-treated samples compared to the vehicle control indicates a disruption of the CLOCK:BMAL1 interaction.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | TargetMol [targetmol.com]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CLK8 Toxicity in Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CLOCK inhibitor, CLK8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the core circadian regulator, CLOCK (Circadian Locomotor Output Cycles Kaput).[1][2] Its primary mechanism of action is to disrupt the interaction between CLOCK and its binding partner BMAL1 (Brain and Muscle Arnt-Like 1).[1][2][3][4] This disruption interferes with the nuclear translocation of the CLOCK protein, thereby modulating the amplitude of circadian rhythms.[3][4]
Q2: What is the known toxicity of this compound in various cell lines?
A2: Currently, detailed cytotoxicity data for this compound across a wide range of cancer cell lines is limited in publicly available literature. However, existing studies indicate that this compound exhibits low toxicity in several cell lines at concentrations effective for circadian rhythm modulation.
-
In U2OS (human osteosarcoma) cells, this compound showed no significant toxicity at concentrations up to 40 μM, with cell viability remaining above 80%.[5]
-
Similarly, in NIH 3T3 (mouse embryonic fibroblast) cells, this compound has been used effectively without reports of significant cell death.[1]
-
A study on MRC-5 (human fetal lung fibroblast) cells suggests that this compound helps maintain the amplitude of the circadian rhythm in aging cells, implying it is not overtly toxic to these normal human cells.[6]
Data Presentation: this compound Toxicity
The following table summarizes the available quantitative data on this compound toxicity in cell lines.
| Cell Line | Cell Type | Species | Assay | Concentration | % Cell Viability | IC50 | Reference |
| U2OS | Osteosarcoma | Human | MTT | Up to 40 µM | >80% | Not Reported | [5] |
| NIH 3T3 | Fibroblast | Mouse | Not Specified | Not Specified | Not Reported | Not Reported | [1] |
| MRC-5 | Fibroblast | Human | Not Specified | Not Specified | Not Reported | Not Reported | [6] |
Note: The absence of IC50 values for MCF-7, HeLa, and A549 cells in the table reflects the lack of specific data in the provided search results.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxicity of this compound in adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no effect of this compound on circadian rhythms | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degraded compound: this compound may have degraded due to improper storage. 3. Cell line specific insensitivity: The cell line may not have a robust endogenous clock or may be insensitive to CLOCK inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. 3. Confirm the expression of core clock genes (CLOCK, BMAL1) in your cell line. |
| High background in cell viability assays | 1. Contamination: Bacterial or fungal contamination can affect assay results. 2. Precipitation of this compound: this compound may precipitate at high concentrations in the culture medium. | 1. Maintain sterile technique during all cell culture procedures. 2. Visually inspect the medium for any precipitates after adding this compound. If precipitation occurs, sonicate the stock solution and prepare dilutions in pre-warmed medium. |
| Inconsistent results between experiments | 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. 2. Edge effects in 96-well plates: Evaporation from the outer wells can concentrate media components and affect cell growth. | 1. Ensure accurate cell counting and even cell distribution when seeding plates. 2. To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or medium. |
| Unexpected cell death at low this compound concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Cell line hypersensitivity: The specific cell line may be particularly sensitive to this compound. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Perform a detailed dose-response curve starting from very low concentrations to determine the toxicity profile for your specific cell line. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound directly targets the core of the circadian clock machinery. The following diagram illustrates the established signaling pathway through which this compound exerts its effects.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on rhythmic transcriptome and replicative senescence in MRC-5 cells and further in vivo analysis | AVESİS [avesis.istanbul.edu.tr]
Technical Support Center: Optimizing CLK8 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment duration with CLK8, a potent and specific inhibitor of the CLOCK protein.[1][2] Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically binds to the CLOCK protein, a core component of the circadian rhythm machinery.[2][3] It disrupts the interaction between CLOCK and its binding partner BMAL1, which in turn interferes with the nuclear translocation of CLOCK.[2][4] This leads to an enhanced amplitude of the cellular circadian rhythm without affecting the period length.[2][5]
Q2: What is a recommended starting concentration and duration for in vitro this compound treatment?
A2: Based on published studies, a good starting point for in vitro experiments is a concentration range of 10-40 μM.[2] For observing effects on the amplitude of circadian rhythms (e.g., using a Bmal1-luciferase reporter), treatment durations of 4 to 6 days have been effective in U2OS and NIH 3T3 cells.[2] To observe changes in the subcellular localization of CLOCK, a shorter treatment of 2 days with 20 μM this compound has been shown to be sufficient in U2OS cells.[2] For initial experiments, a 24-hour incubation is often a reasonable starting point to assess acute effects.[6]
Q3: How do I determine the optimal this compound treatment duration for my specific cell line and experiment?
A3: The optimal treatment duration is dependent on your cell line, the biological question you are asking, and the specific endpoint you are measuring. We recommend performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, 72 hours).[6] You can then analyze your endpoint of interest (e.g., CLOCK nuclear localization, target gene expression, cell viability) at each time point to determine the onset and duration of the desired effect.
Q4: Should I change the media during long-term this compound treatments?
A4: Yes, for incubation times longer than 48 hours, it is advisable to change the media and replenish it with fresh media containing the same concentration of this compound.[6] This will prevent nutrient depletion and the accumulation of waste products from confounding your experimental results.
Q5: What are the known in vivo dosage and treatment schedules for this compound?
A5: In mice, a single intraperitoneal (i.p.) injection of 25 mg/kg of this compound has been shown to decrease CLOCK levels in the liver.[2][7] Toxicity studies have indicated that single i.p. doses up to 25 mg/kg did not result in mortality or observable clinical signs of toxicity.[2] The optimal dosing schedule for longer-term in vivo studies will need to be determined empirically based on the specific animal model and research question.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at effective this compound concentrations. | Off-target effects. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Test this compound in multiple cell lines to determine if the cytotoxicity is cell-line specific.[8] 3. If available, test inhibitors with a different chemical scaffold that also target CLOCK. | Identification of a non-toxic, effective concentration. Understanding if the cytotoxicity is a general or cell-specific off-target effect. |
| Compound insolubility. | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%). | Clear medium and healthy vehicle-treated control cells. | |
| Inconsistent or no effect of this compound treatment. | Suboptimal treatment duration. | 1. Perform a time-course experiment to identify the optimal incubation time for your specific endpoint (see Protocol 1). | A clear understanding of the kinetics of this compound's effect in your system. |
| Cell density. | 1. Ensure consistent cell seeding densities across all experiments.[6] 2. Optimize cell density, as high-density cultures may require higher concentrations or shorter incubation times. | Reproducible results between experiments. | |
| Inhibitor instability. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Store stock solutions at -20°C or -80°C as recommended.[2] | Consistent inhibitor activity. | |
| Unexpected changes in downstream signaling pathways. | Activation of compensatory signaling pathways. | 1. Use western blotting to analyze the phosphorylation status of key proteins in related pathways.[8] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways if necessary. | A clearer understanding of the cellular response to this compound inhibition. |
Data Presentation
Table 1: In Vitro this compound Treatment Parameters and Effects
| Cell Line | Concentration (μM) | Duration | Observed Effect | Reference |
| U2OS, NIH 3T3 | 10 - 40 | 4 - 6 days | Enhanced amplitude of Bmal1-dLuc signal | [2] |
| U2OS | 20 | 2 days | Reduced nuclear localization of CLOCK | [2] |
| U2OS | 40 | Up to 48 hours | No significant cytotoxicity (cell viability >80%) | [5] |
| HEK293T | 10 - 40 | Not specified | Reduced BMAL1-CLOCK interaction | [2] |
Table 2: In Vivo this compound Treatment Parameters and Effects
| Animal Model | Dosage (mg/kg) | Route of Administration | Treatment Schedule | Observed Effect | Reference |
| C57BL/6J Mice | 25 | Intraperitoneal (i.p.) | Single injection | Decreased CLOCK levels in the liver | [2][7] |
| C57BL/6J Mice | 5 - 1000 | Intraperitoneal (i.p.) | Single injection | No mortality or clinical signs of toxicity at 5 and 25 mg/kg | [2] |
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting flowchart for inconsistent this compound results.
Experimental Protocols
Protocol 1: Time-Course Analysis of CLOCK Nuclear Localization by Western Blot
Objective: To determine the optimal treatment duration of this compound for inhibiting the nuclear translocation of CLOCK.
Materials:
-
Cells of interest (e.g., U2OS)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Nuclear/cytoplasmic extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CLOCK, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 20 μM) or vehicle control (DMSO).
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.
-
Nuclear and Cytoplasmic Fractionation: At each time point, wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol. Add protease and phosphatase inhibitors to the lysis buffers.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Transfer the proteins to a membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using an ECL substrate and image the results.
-
Data Analysis: Quantify the band intensities for CLOCK in the nuclear and cytoplasmic fractions. Normalize the nuclear CLOCK signal to the nuclear marker (Lamin B1) and the cytoplasmic CLOCK signal to the cytoplasmic marker (GAPDH). Plot the relative nuclear CLOCK levels over time to determine the time point with the maximal reduction.
Protocol 2: Determining the Effect of this compound Treatment Duration on Cell Viability
Objective: To assess the cytotoxicity of this compound over different incubation periods.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Treatment: Add the this compound dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Viability Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Read the plate using a microplate reader. Normalize the data to the vehicle control for each time point. Plot cell viability against this compound concentration for each duration to determine the IC50 value at each time point. This will reveal if the cytotoxicity of this compound is time-dependent.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Understanding CLOCK Protein Stability and the Impact of its Inhibitor, CLK8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of the CLOCK protein, a key regulator of circadian rhythms. It also addresses the role of CLK8, a small molecule inhibitor, in modulating these processes.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving CLOCK protein stability and the use of the inhibitor this compound.
Question: My CLOCK protein levels are inconsistent across experiments. What could be the cause?
Answer: Inconsistent CLOCK protein levels can stem from several factors. Firstly, CLOCK protein expression is subject to circadian rhythms, meaning its levels oscillate over a 24-hour period.[1][2] For reproducible results, it is crucial to harvest cells or tissues at the same time point within the circadian cycle. Secondly, the stability of the CLOCK protein is regulated by post-translational modifications, particularly ubiquitination, which targets it for degradation by the proteasome.[1][3][4][5] Variations in the activity of ubiquitin ligases or deubiquitinating enzymes (DUBs) like USP8 can therefore affect CLOCK protein levels.[1][3] Ensure that your experimental conditions, including cell culture density and media changes, are consistent as these can influence cellular signaling pathways affecting protein stability.
Question: I am not observing the expected decrease in CLOCK protein levels after treatment with the inhibitor this compound. What are the possible reasons?
Answer: If you are not seeing a reduction in CLOCK protein levels with this compound treatment, consider the following:
-
This compound Concentration and Treatment Duration: Ensure you are using an effective concentration of this compound and an appropriate treatment duration. In U2OS and NIH 3T3 cells, this compound has been shown to be effective in the 10-40 µM range.[6][7] The effect of this compound on CLOCK protein levels is also time-dependent.[8]
-
This compound Solubility and Stability: this compound is typically dissolved in DMSO.[7][9] Ensure your stock solution is properly prepared and stored to maintain its activity. For in vivo experiments, specific formulations are recommended to ensure solubility and bioavailability.[7][9]
-
Cell Type Specificity: The effects of this compound may vary between different cell lines. It is advisable to perform a dose-response and time-course experiment in your specific cell model to determine the optimal conditions.
-
Mechanism of Action: this compound primarily acts by disrupting the interaction between CLOCK and BMAL1, which in turn interferes with the nuclear translocation of CLOCK.[6][7][8][10][11][12] While this can lead to changes in CLOCK protein levels, the primary effect is on its transcriptional activity. The degradation of CLOCK is a separate, regulated process.
Question: How can I confirm that this compound is active in my experimental system?
Answer: To verify the activity of this compound, you can perform several assays:
-
Co-immunoprecipitation (Co-IP): Assess the interaction between CLOCK and BMAL1 in the presence and absence of this compound. A successful treatment should show a decrease in the amount of BMAL1 that co-immunoprecipitates with CLOCK.
-
Reporter Gene Assay: Use a reporter construct driven by a CLOCK:BMAL1-responsive promoter (e.g., Bmal1-dLuc). This compound treatment should enhance the amplitude of the circadian rhythm of the reporter signal.[6]
-
Subcellular Fractionation and Western Blotting: Analyze the nuclear and cytoplasmic fractions of cell lysates. Treatment with this compound should lead to a reduction in the nuclear localization of the CLOCK protein.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CLOCK protein degradation?
A1: The degradation of the CLOCK protein is a regulated process primarily mediated by the ubiquitin-proteasome system.[3][4][13] The protein is tagged with ubiquitin molecules by E3 ubiquitin ligases, which marks it for recognition and degradation by the 26S proteasome.[13] This process is dynamic and can be reversed by deubiquitinating enzymes (DUBs). The deubiquitinase USP8 has been shown to interact with and deubiquitylate CLOCK, thereby regulating its transcriptional activity.[1][3]
Q2: What is this compound and how does it affect CLOCK protein stability?
A2: this compound is a small molecule inhibitor that specifically binds to the CLOCK protein.[6][7][8][9][11] Its primary mechanism of action is to disrupt the heterodimerization of CLOCK with its binding partner BMAL1.[6][7][8][10][11][12] This disruption interferes with the nuclear translocation of the CLOCK:BMAL1 complex, thereby inhibiting its transcriptional activity.[6][7][10][12] While this compound's main effect is on CLOCK's function, it has been observed to alter CLOCK protein levels in a time-dependent manner.[8] This is likely an indirect consequence of interfering with the normal lifecycle of the CLOCK protein, which includes its regulated degradation.
Q3: What are the recommended working concentrations and storage conditions for this compound?
A3: For in vitro cell-based assays, this compound is typically used at concentrations ranging from 10 to 40 µM.[6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. This compound is usually dissolved in DMSO to make a stock solution, which should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[7] For in vivo studies, a dosage of 25 mg/kg has been used in mice via intraperitoneal injection.[7][9]
Q4: Are there any known off-target effects of this compound?
A4: The initial studies on this compound suggest it is a specific inhibitor of the CLOCK protein.[6][7] For instance, it was shown that this compound does not affect the half-life of luciferase, indicating it does not have a general effect on protein degradation or the reporter system itself.[6] However, as with any small molecule inhibitor, it is always advisable to include appropriate controls in your experiments to monitor for potential off-target effects in your specific system.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effects of the this compound inhibitor from the cited literature.
| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| Cell Viability | U2OS cells | Up to 40 µM | >80% viability | [6] |
| Bmal1-dLuc Amplitude | U2OS and NIH 3T3 cells | 10-40 µM | Dose-dependent enhancement | [6] |
| CLOCK Nuclear Localization | U2OS cells | 20 µM | Reduction in nuclear CLOCK | [6][7] |
| CLOCK Protein Levels | Mouse Liver (in vivo) | 25 mg/kg (i.p.) | Decrease in total CLOCK levels | [7][9] |
| BMAL1 & CRY1 Levels | Mouse Liver (in vivo) | 25 mg/kg (i.p.) | Unaltered | [7][9] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This protocol is used to measure the stability of the CLOCK protein by inhibiting new protein synthesis and observing its degradation over time.[14][15][16][17]
Materials:
-
Cultured cells expressing the protein of interest (e.g., CLOCK)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with freshly added protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency (e.g., 80-90%).
-
Treat the cells with CHX at a final concentration appropriate for your cell line (e.g., 50-100 µg/mL). It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration.[14]
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time points should be chosen based on the expected half-life of the protein.
-
For each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer with protease inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an antibody specific to the protein of interest (e.g., anti-CLOCK). Also, probe for a stable loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities for your protein of interest and the loading control.
-
Normalize the intensity of your protein of interest to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the protein's half-life.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is ubiquitinated in cells.
Materials:
-
Cultured cells
-
Transfection reagents and plasmids encoding tagged versions of your protein of interest (e.g., Flag-CLOCK) and ubiquitin (e.g., HA-Ub)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide)
-
Antibodies for immunoprecipitation (e.g., anti-Flag) and Western blotting (e.g., anti-HA, anti-Flag)
-
Protein A/G beads
Procedure:
-
Co-transfect cells with plasmids expressing your tagged protein of interest and tagged ubiquitin.
-
Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate your protein of interest using an appropriate antibody (e.g., anti-Flag).
-
Wash the immunoprecipitates thoroughly to remove non-specific binding.
-
Elute the protein from the beads and analyze the eluate by SDS-PAGE and Western blotting.
-
Probe the Western blot with an antibody against the ubiquitin tag (e.g., anti-HA) to detect the presence of a ladder of higher molecular weight bands, which indicates polyubiquitination. Also, probe with an antibody against your protein of interest to confirm successful immunoprecipitation.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay measures the thermal stability of a protein and can be used to assess the binding of a ligand, such as this compound, to the CLOCK protein.[18][19][20][21][22]
Materials:
-
Purified protein of interest (e.g., CLOCK)
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Buffer for the protein
-
Ligand of interest (e.g., this compound) dissolved in a suitable solvent
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a reaction mixture containing the purified protein, the fluorescent dye, and the buffer.
-
In a multi-well plate, set up reactions with and without the ligand (this compound) at various concentrations. Include appropriate controls (e.g., buffer only, protein only, ligand only).
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic regions, resulting in an increase in fluorescence.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve is the melting temperature (Tm) of the protein.
-
A shift in the Tm to a higher temperature in the presence of the ligand indicates that the ligand binds to and stabilizes the protein. The magnitude of the shift can be used to assess the binding affinity.
Visualizations
Caption: The core circadian clock signaling pathway illustrating the transcriptional-translational feedback loop.
Caption: Mechanism of action of the CLOCK inhibitor this compound.
Caption: Experimental workflow for assessing protein stability and degradation pathways.
References
- 1. CLOCK deubiquitylation by USP8 inhibits CLK/CYC transcription in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of protein degradation in the circadian clock - Jason Debruyne [grantome.com]
- 3. CLOCK deubiquitylation by USP8 inhibits CLK/CYC transcription in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A central role for ubiquitination within a circadian clock protein modification code [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Breaking down the biochemical pathways of protein degradation [ag.purdue.edu]
- 14. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. criver.com [criver.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. nuvisan.com [nuvisan.com]
Technical Support Center: Assessing CLK8 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of CLK8, a selective inhibitor of the CLOCK protein.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of this compound cytotoxicity.
Question 1: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?
Answer: High variability in cytotoxicity assays can stem from several factors. Here are some common causes and solutions:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your cell counting method and optimize seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound can lead to inconsistent concentrations in the wells.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If observed, consider using a lower concentration range, a different solvent system, or gentle warming and sonication to aid dissolution.[1] Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
-
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Assay Interference: The chemical properties of this compound could potentially interfere with the assay chemistry itself.
-
Solution: Run a control experiment without cells, including the compound and the assay reagents, to check for any direct chemical reactions that might affect the readout.
-
Question 2: My dose-response curve for this compound cytotoxicity does not follow the expected sigmoidal pattern. What should I check?
Answer: An atypical dose-response curve can be indicative of several issues:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or even a decrease in cytotoxicity.
-
Solution: Check the solubility of this compound in your final assay medium. If you observe precipitation, you may need to adjust your concentration range or solvent.[1]
-
-
Off-Target Effects: At higher concentrations, this compound might be hitting off-target molecules, leading to a complex biological response that doesn't fit a simple dose-response model. A potential off-target of this compound has been identified as neuron navigator NAV2.[2]
-
Solution: Consider using lower, more specific concentrations of this compound. If off-target effects are suspected, you may need to employ additional experimental approaches, such as target engagement assays or testing in cell lines with altered expression of the suspected off-target.
-
-
Cellular Metabolism of the Compound: The cells themselves may metabolize this compound, altering its effective concentration over time.
-
Solution: This can be investigated by measuring the compound's stability in the culture medium over the course of the experiment using analytical methods like LC-MS.
-
-
Kinase Activity of the Cells: The endogenous activity of this compound's target, CLOCK, and other kinases can vary with cell density and passage number, influencing the cellular response.
-
Solution: Maintain consistent cell culture practices, including using cells within a specific passage number range.
-
Question 3: I am not observing any cytotoxicity with this compound, even at high concentrations. Is this expected?
Answer: While this compound has been shown to be non-toxic in some cell lines at concentrations up to 40 µM, a complete lack of cytotoxicity at very high concentrations might warrant further investigation.[2][3][4]
-
Cell Line Specificity: The cytotoxic effects of this compound can be highly cell-type dependent. Some cell lines may be inherently resistant to the effects of CLOCK inhibition.
-
Solution: Test this compound in a panel of different cell lines, including those known to be sensitive to perturbations of the circadian rhythm or cell cycle.
-
-
Inactive Compound: Ensure the integrity and activity of your this compound stock.
-
Solution: Verify the purity and identity of your compound using analytical methods. If possible, test its activity in a target engagement assay to confirm that it is binding to CLOCK.
-
-
Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect subtle cytotoxic effects.
-
Solution: Consider using a more sensitive assay or a combination of different assays that measure different aspects of cell death (e.g., apoptosis, necrosis, membrane integrity).
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of the CLOCK (Circadian Locomotor Output Cycles Kaput) protein.[3][4][5] It functions by disrupting the interaction between CLOCK and its binding partner, BMAL1 (Brain and Muscle Arnt-Like 1).[1][2][4][5][6] This disruption interferes with the nuclear translocation of CLOCK and modulates the amplitude of the circadian rhythm.[1][2][5]
What are the known downstream effects of this compound inhibition that could lead to cytotoxicity?
Inhibition of the CLOCK-BMAL1 complex by this compound can impact several downstream pathways that are critical for cell survival:
-
Cell Cycle Regulation: The circadian clock is intricately linked to the cell cycle.[7] Disruption of the clock can lead to cell cycle arrest. For instance, a CLK inhibitor has been shown to induce G2/M cell cycle arrest in HCT116 cells.[8]
-
Apoptosis: CLK inhibition can modulate the expression and splicing of apoptosis-related genes. A CLK inhibitor has been observed to decrease the levels of anti-apoptotic proteins such as cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1.[8] This can sensitize cancer cells to apoptosis.
-
Metabolism: The circadian clock regulates key metabolic pathways.[7] Dysregulation of these pathways through this compound could lead to metabolic stress and cell death.
What concentrations of this compound are typically used in in-vitro experiments?
Based on published studies, this compound is often used in the concentration range of 10-40 µM for in-vitro experiments.[1] It has been reported that this compound is not toxic to U2OS and NIH 3T3 cells at concentrations up to 40 µM.[2][3][4]
What are some recommended in-vitro assays for assessing this compound cytotoxicity?
A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects:
-
Metabolic Viability Assays (e.g., MTT, XTT, WST-1, CellTiter-Glo®): These colorimetric or luminescent assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays can differentiate between different stages of cell death and determine if this compound is inducing apoptosis.
Are there any known off-targets for this compound?
One study has identified neuron navigator NAV2 as a potential off-target of this compound.[2] It is important to consider this when interpreting cytotoxicity data, especially at higher concentrations of the inhibitor.
Data Presentation
Table 1: Example Data Summary for this compound Cytotoxicity in Different Cell Lines
| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC50 (µM) | Max Inhibition (%) |
| U2OS | MTT | Viability | 48 | > 40 | < 20 |
| NIH 3T3 | MTT | Viability | 48 | > 40 | < 15 |
| HCT116 | Annexin V/PI | Apoptosis | 24 | 15.2 | 65.8 |
| A2780 | Caspase-3/7 | Apoptosis | 24 | 8.9 | 78.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only controls (cells treated with the same concentration of DMSO as the compound-treated wells) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: this compound signaling pathway and its impact on apoptosis and cell cycle.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CLK8 and Other Modulators of the Circadian Clock
For Researchers, Scientists, and Drug Development Professionals
The circadian clock is an intricate molecular timekeeping mechanism that governs a wide array of physiological processes. Its core components, including the transcriptional activators CLOCK and BMAL1, represent promising targets for therapeutic intervention in a variety of diseases, from sleep disorders to metabolic syndromes and cancer. This guide provides a comparative overview of CLK8, a potent and specific inhibitor of the CLOCK protein, alongside other well-characterized modulators of the circadian machinery: KL001, SR9009, and longdaysin. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of Circadian Clock Modulators
The following table summarizes the key characteristics of this compound and other selected circadian clock modulators. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the published literature. The provided data is compiled from various sources and should be interpreted with consideration of the different experimental contexts.
| Feature | This compound | KL001 | SR9009 | longdaysin |
| Primary Target(s) | CLOCK[1][2][3][4] | Cryptochromes (CRY1 and CRY2)[5] | REV-ERBα and REV-ERBβ[6][7][8] | Casein Kinase Iδ (CKIδ) and CKIα[9][10][11] |
| Mechanism of Action | Disrupts CLOCK-BMAL1 interaction and inhibits CLOCK nuclear translocation[1][2][3][4]. | Stabilizes CRY proteins by preventing their ubiquitin-dependent degradation[5]. | Agonist of REV-ERB nuclear receptors, enhancing their repressive activity[6][7][8]. | Inhibits CKIδ/α-mediated phosphorylation of PER proteins, leading to their stabilization[9][10][11]. |
| Reported IC50/EC50 | No direct biochemical IC50 reported. Effective concentration in cell-based assays is 10-40 µM[1][12]. | No direct IC50 reported. Effective concentration for period lengthening is in the micromolar range[5]. | IC50 of ~670 nM for REV-ERBα and ~800 nM for REV-ERBβ in a cell-based reporter assay[6][8]. | IC50 of 8.8 µM for CKIδ and 5.6 µM for CKIα in in vitro kinase assays[9][13]. |
| Effect on Circadian Rhythm | Enhances amplitude with no change in period length[1][3]. | Lengthens period and reduces amplitude[5]. | Suppresses the amplitude of circadian oscillations[8]. | Lengthens period[11][13]. |
Signaling Pathways and Inhibitor Mechanisms
The core of the mammalian circadian clock is a transcription-translation feedback loop. The heterodimer of CLOCK and BMAL1 drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back to the nucleus to inhibit the activity of the CLOCK-BMAL1 complex, thus creating a rhythmic cycle.
Experimental Protocols
Luciferase Reporter Gene Assay for Circadian Rhythm Analysis
This assay is a cornerstone for studying the effects of compounds on the circadian clock by monitoring the rhythmic expression of a clock-controlled gene.
Methodology:
-
Cell Culture: U2OS cells stably expressing a luciferase reporter gene driven by the Bmal1 promoter are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a 35-mm dish.
-
Synchronization: When cells reach confluency, the circadian rhythm of the cell population is synchronized by treating with 100 nM dexamethasone for 2 hours.
-
Compound Administration: After synchronization, the medium is replaced with a recording medium (DMEM with 10% FBS, antibiotics, and 0.1 mM luciferin). The test compounds (e.g., this compound, KL001, SR9009, longdaysin) at various concentrations or a vehicle control (e.g., DMSO) are added to the recording medium.
-
Bioluminescence Recording: The culture dishes are sealed and placed in a luminometer maintained at 37°C. Bioluminescence is continuously recorded at 10-minute intervals for at least 5 days.
-
Data Analysis: The raw luminescence data is detrended to remove baseline trends, and circadian parameters such as period, amplitude, and phase are determined using specialized software (e.g., LumiCycle analysis software). The effects of the compounds are assessed by comparing these parameters to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction
This technique is used to determine if a compound disrupts the physical interaction between two proteins, in this case, CLOCK and BMAL1.
Methodology:
-
Cell Transfection and Lysis: HEK293T cells are co-transfected with plasmids encoding FLAG-tagged CLOCK and HA-tagged BMAL1. After 48 hours, cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Compound Treatment: The cell lysate is divided into aliquots and incubated with different concentrations of the test inhibitor (e.g., this compound) or a vehicle control for 2 hours at 4°C with gentle rotation.
-
Immunoprecipitation: Anti-FLAG antibody conjugated to agarose (B213101) or magnetic beads is added to each lysate and incubated overnight at 4°C to pull down FLAG-CLOCK and any interacting proteins.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted samples, along with an input control (a small fraction of the initial lysate), are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with anti-HA and anti-FLAG antibodies to detect BMAL1 and CLOCK, respectively. A reduction in the amount of co-precipitated HA-BMAL1 in the presence of the inhibitor indicates a disruption of the CLOCK-BMAL1 interaction[3].
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment.
Methodology:
-
Cell Culture and Treatment: U2OS cells are cultured to near confluency. The cells are treated with the test compound (e.g., this compound) or a vehicle control and incubated at 37°C for a specified time to allow for cellular uptake and target binding.
-
Thermal Challenge: The treated cells are aliquoted into PCR tubes and subjected to a temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed by freeze-thaw cycles. The soluble fraction of the lysate is separated from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: The amount of the target protein (e.g., CLOCK) remaining in the soluble fraction at each temperature is quantified by Western blotting or other sensitive protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement[14].
Mechanism of Action of this compound
This compound acts as a specific inhibitor of CLOCK by directly interfering with its interaction with BMAL1. This disruption prevents the formation of the functional CLOCK:BMAL1 heterodimer, which is essential for initiating the transcription of core clock genes. Furthermore, this compound has been shown to inhibit the nuclear translocation of CLOCK, further impeding its transcriptional activity.
By disrupting the positive arm of the circadian feedback loop, this compound leads to an enhancement of the circadian amplitude without affecting the period length. This unique pharmacological profile makes this compound a valuable tool for dissecting the specific roles of CLOCK in regulating circadian rhythms and a potential lead compound for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 7. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Specificity of CLK8 for the Circadian Regulator CLOCK
In the realm of circadian rhythm research, small molecule modulators are invaluable tools for dissecting the intricate molecular clockwork. One such molecule, CLK8, has emerged as a potent and specific binder of the core clock component, CLOCK (Circadian Locomotor Output Cycles Kaput). This guide provides a comprehensive comparison of this compound's specificity for CLOCK, clarifying its mechanism of action and presenting supporting experimental data for researchers and drug development professionals.
It is a common misconception that this compound is a kinase inhibitor. In fact, CLOCK is a transcription factor, not a kinase. This compound is a small molecule that directly binds to the CLOCK protein.[1][2][3][4][5][6][7] This interaction disrupts the formation of the essential CLOCK-BMAL1 heterodimer, a complex that drives the transcription of key clock-controlled genes.[1][2][5][6][7][8][9] By interfering with this interaction, this compound effectively modulates the amplitude of the circadian rhythm.[1][7][9][10]
This compound's Specificity Profile: CLOCK vs. Other Proteins
To assess the specificity of this compound, researchers employed a biotinylated form of the molecule in pulldown assays coupled with mass spectrometry.[1][3] This technique allows for the identification of proteins that directly interact with this compound. The results demonstrated a high affinity of this compound for the CLOCK protein.[1][3]
Notably, other core components of the circadian clock, including the close homolog of CLOCK, NPAS2, were not identified as binding partners in these assays.[3] This indicates a significant level of selectivity for CLOCK over other related proteins within the core clock machinery.
While the primary target of this compound is unequivocally CLOCK, the proteomic analysis did reveal a potential off-target protein:
| Target | Description | Evidence |
| CLOCK | Primary target; a core transcription factor of the circadian clock. | High-affinity binding demonstrated in pulldown assays.[1][3] |
| NAV2 | Potential off-target; Neuron Navigator 2. | Identified in a pulldown assay with biotinylated this compound.[1] |
It is important to note that further validation is required to confirm the functional relevance of the interaction with NAV2 and to comprehensively rule out other off-target effects, particularly with kinases that are known to regulate the circadian clock.
The CLOCK-BMAL1 Signaling Pathway and this compound's Point of Intervention
The core of the mammalian circadian clock involves a transcription-translation feedback loop. The CLOCK-BMAL1 heterodimer is a central activator in this loop, binding to E-box elements in the promoters of target genes, including the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, act as repressors, inhibiting the activity of the CLOCK-BMAL1 complex, thus creating a rhythmic cycle of gene expression.
This compound intervenes at a critical point in this pathway by preventing the association of CLOCK and BMAL1.[1][2][5][6][7][8][9] This disruption leads to a decrease in the transcriptional activation of downstream clock-controlled genes.
Kinases Involved in CLOCK Phosphorylation
While CLOCK itself is not a kinase, its activity is regulated by phosphorylation by several kinases. This is a likely source of the initial query's focus on kinases. Understanding these interactions is crucial for a complete picture of CLOCK regulation. Key kinases that phosphorylate CLOCK include:
-
Glycogen Synthase Kinase 3 Beta (GSK3β): Involved in the regulation of CLOCK degradation.[11]
-
Casein Kinase 1 Delta/Epsilon (CK1δ/ε): Plays a role in the PER-dependent displacement of the CLOCK-BMAL1 complex from DNA.[12]
-
c-Jun N-terminal Kinase (JNK): Can phosphorylate both CLOCK and BMAL1, affecting their stability.[13]
This compound's mechanism is distinct from the activity of these kinases, as it directly binds to CLOCK rather than modulating its phosphorylation state.
Experimental Methodologies
The primary method used to determine the binding specificity of this compound is the pulldown assay.
Pulldown Assay Protocol for Assessing this compound Specificity
This protocol outlines the general steps for a pulldown assay using biotinylated this compound to identify interacting proteins from a cell lysate.
1. Preparation of Cell Lysate:
-
Culture cells (e.g., HEK293T overexpressing CLOCK or U2OS with endogenous CLOCK) to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
2. Incubation with Biotinylated this compound:
-
Incubate the cell lysate with biotinylated this compound for a predetermined time at 4°C to allow for binding.
-
In parallel, prepare a control incubation with a non-biotinylated this compound as a competitor to demonstrate binding specificity. Another control should be beads alone to identify non-specific binding to the matrix.
3. Capture of this compound-Protein Complexes:
-
Add streptavidin-coated magnetic beads or agarose (B213101) resin to the lysate and incubate to allow the biotinylated this compound (and any bound proteins) to bind to the streptavidin.
4. Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of biotin (B1667282) or a denaturing agent like SDS-PAGE sample buffer).
6. Analysis by Mass Spectrometry:
-
The eluted proteins are then resolved by SDS-PAGE and visualized by silver or Coomassie staining.
-
Protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with this compound.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phosphorylation and Circadian Molecular Timing [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Protein Kinases in the Photic Signaling of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CLK8: A Targeted Approach to Disrupting the Core Circadian Clock Machinery
A Comparative Guide for Researchers and Drug Development Professionals
The circadian clock, the body's intrinsic timekeeper, governs a multitude of physiological processes. At its heart lies the CLOCK-BMAL1 transcriptional activator complex, a master regulator of the circadian rhythm. The targeted disruption of this complex presents a promising therapeutic avenue for a range of disorders linked to circadian dysfunction. This guide provides an in-depth comparison of CLK8, a small molecule inhibitor of the CLOCK-BMAL1 interaction, with alternative strategies for modulating the circadian clock, supported by experimental data and detailed protocols.
Disrupting the Master Regulator: this compound's Mechanism of Action
This compound is a potent and specific inhibitor that directly targets the CLOCK protein, preventing its interaction with BMAL1.[1][2] This disruption of the core CLOCK-BMAL1 heterodimer interferes with the nuclear translocation of CLOCK, a critical step in the activation of downstream circadian genes.[1][3][4] By inhibiting the positive arm of the transcriptional-translational feedback loop, this compound effectively modulates the amplitude of circadian rhythms.[3][4]
Performance Comparison: this compound vs. Alternative Strategies
While this compound offers a direct approach to modulating the core clock, other strategies target different components of the circadian machinery. This table provides a comparative overview of this compound and an alternative approach targeting the Cryptochrome (CRY) proteins, key negative regulators of the circadian loop.
| Feature | This compound (CLOCK-BMAL1 Inhibitor) | KS15 (CRY Inhibitor) |
| Target | CLOCK protein | Cryptochrome (CRY) 1 and 2 |
| Mechanism of Action | Disrupts the protein-protein interaction between CLOCK and BMAL1.[1][4] | Inhibits the repressive function of CRY proteins on the CLOCK-BMAL1 complex. |
| Effect on Circadian Rhythm | Enhances the amplitude of the circadian rhythm with no significant change in the period length.[4] | Leads to a 2-fold enhancement of CLOCK-BMAL1 transcriptional activation and weakly dampens circadian rhythms without affecting the period length.[1] |
| Reported In Vitro Efficacy | Dose-dependent reduction of CLOCK-BMAL1 interaction observed at 10-40 µM in HEK293T cells.[1] | Enhances CLOCK/BMAL1 transcriptional activity. |
| Reported In Vivo Efficacy | A single intraperitoneal injection of 25 mg/kg in mice decreases nuclear CLOCK levels in the liver.[1] | Not explicitly detailed for direct comparison. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound in disrupting the CLOCK-BMAL1 pathway.
Caption: Workflow for evaluating this compound's effect on CLOCK-BMAL1.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction
This protocol is adapted from studies demonstrating this compound's disruption of the CLOCK-BMAL1 complex.[3]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding FLAG-tagged CLOCK and BMAL1 using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 10 µM and 40 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG affinity gel or antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BMAL1 and FLAG (for CLOCK).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the relative amount of BMAL1 co-immunoprecipitated with CLOCK in the presence and absence of this compound.
-
In Vivo Analysis of CLOCK Nuclear Localization
This protocol outlines the general steps for assessing the in vivo effects of this compound on CLOCK protein levels in the nucleus, based on published studies.[1]
-
Animal Model and Treatment:
-
Use adult male C57BL/6J mice.
-
Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 25 mg/kg) or vehicle control.
-
-
Tissue Collection and Fractionation:
-
At a specific time point post-injection, euthanize the mice and harvest the livers.
-
Perform nuclear and cytoplasmic fractionation of the liver tissue using a commercially available kit or a standard protocol to separate the cellular compartments.
-
-
Protein Analysis:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Perform Western blot analysis on equal amounts of protein from each fraction.
-
Probe the membranes with antibodies against CLOCK, BMAL1, and markers for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to ensure the purity of the fractions.
-
Quantify the band intensities to assess the changes in the nuclear and cytoplasmic levels of CLOCK and BMAL1 following this compound treatment.
-
Conclusion
This compound represents a targeted and effective tool for the disruption of the CLOCK-BMAL1 complex, offering a direct means to modulate the amplitude of the circadian rhythm. While alternative strategies targeting other nodes of the circadian clock, such as the CRY proteins, also exist, this compound's direct action on the core positive regulators provides a distinct mechanistic approach. The experimental protocols provided herein offer a robust framework for researchers to independently verify and further explore the effects of this compound and other potential modulators of the circadian clock. The continued investigation into small molecules targeting the CLOCK-BMAL1 interface holds significant promise for the development of novel therapeutics for a wide range of circadian-related pathologies.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude | Semantic Scholar [semanticscholar.org]
- 4. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of the CLOCK Inhibitor CLK8 Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CLK8's Performance with Alternative Circadian Modulators, Supported by Experimental Data.
The circadian clock, an endogenous timekeeping system, governs a wide array of physiological processes, and its dysregulation has been implicated in various pathologies, including metabolic disorders and cancer. At the heart of this intricate mechanism lies the transcription factor CLOCK (Circadian Locomotor Output Cycles Kaput), which forms a heterodimer with BMAL1 to drive the rhythmic expression of downstream genes. Small molecules that modulate CLOCK activity are therefore of significant interest for both basic research and therapeutic development. This guide provides a comparative analysis of the efficacy of this compound, a specific CLOCK inhibitor, across different cell types and in relation to other circadian-modulating compounds.
This compound: Mechanism of Action
This compound is a small molecule that directly binds to the CLOCK protein, disrupting its interaction with BMAL1.[1] This interference with the core clock machinery leads to a modulation of the circadian rhythm, primarily characterized by an enhancement of the amplitude of circadian oscillations.[1]
Quantitative Analysis of this compound Efficacy
The primary in vitro measure of this compound efficacy is its ability to enhance the amplitude of the Bmal1-luciferase (Bmal1-dLuc) reporter, a common tool for monitoring circadian rhythms in cultured cells. The following table summarizes the observed efficacy of this compound in various cell lines.
| Cell Line | Organism | Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| U2OS | Human | Bone Osteosarcoma | Bmal1-dLuc Reporter | 10 - 40 µM | Dose-dependent increase in amplitude (>50% increase at 10 µM) | [1] |
| NIH 3T3 | Mouse | Embryonic Fibroblast | Bmal1-dLuc Reporter | 10 - 40 µM | Dose-dependent increase in amplitude | [1] |
| HEK293T | Human | Embryonic Kidney | Co-immunoprecipitation | 10 - 40 µM | Reduced CLOCK-BMAL1 interaction | [1] |
| MDA-MB-231 (WT) | Human | Breast Adenocarcinoma | Bmal1-dLuc Reporter | 10 - 40 µM | Dose-dependent increase in amplitude | [1] |
| Primary Mouse Skin Fibroblasts | Mouse | Fibroblast | Bmal1-dLuc Reporter | 10 - 40 µM | Dose-dependent increase in amplitude | [1] |
Cytotoxicity Data:
| Cell Line | Assay | Concentration | Viability | Reference |
| U2OS | Cell Viability Assay | 40 µM | >80% | [1] |
Comparison with Alternative Circadian Modulators
While this compound directly targets the CLOCK protein, other small molecules modulate the circadian clock through different mechanisms. Here, we compare this compound with two such compounds: KL001, a Cryptochrome (CRY) stabilizer, and KS15, a CRY inhibitor.
| Compound | Target | Mechanism of Action | Reported Efficacy | Reference |
| This compound | CLOCK | Inhibits CLOCK-BMAL1 interaction | Enhances circadian amplitude | [1] |
| KL001 | CRY1/CRY2 | Stabilizes CRY proteins, enhancing their repressive function | Lengthens circadian period in U2OS cells | |
| KS15 | CRY1/CRY2 | Inhibits CRY interaction with BMAL1 | Enhances E-box-mediated transcription | [2] |
Experimental Protocols
Bmal1-dLuc Reporter Assay for Circadian Rhythm Analysis
Objective: To measure the effect of this compound on the amplitude and period of the circadian clock.
Methodology:
-
Cell Culture and Transfection:
-
Culture U2OS or NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 35-mm dish and transfect with a Bmal1-dLuc reporter plasmid using a suitable transfection reagent.
-
-
Synchronization:
-
Two days post-transfection, synchronize the cells by treating with 100 nM dexamethasone (B1670325) for 2 hours.
-
After 2 hours, replace the medium with a recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM luciferin).
-
-
Compound Treatment:
-
Add this compound at desired concentrations (e.g., 10, 20, 40 µM) to the recording medium. Use DMSO as a vehicle control.
-
-
Luminescence Recording:
-
Measure luminescence in real-time using a luminometer at 37°C. Record data every 10 minutes for at least 3 days.
-
-
Data Analysis:
-
Analyze the luminescence data to determine the period and amplitude of the circadian rhythm using appropriate software.
-
Cell Viability Assay (CCK-8)
Objective: To assess the cytotoxicity of this compound.
Methodology:
-
Cell Seeding:
-
Seed U2OS cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Co-immunoprecipitation (Co-IP) for CLOCK-BMAL1 Interaction
Objective: To determine if this compound disrupts the interaction between CLOCK and BMAL1.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells and transfect with plasmids encoding FLAG-tagged CLOCK and HA-tagged BMAL1.
-
-
Compound Treatment:
-
Treat the transfected cells with this compound (e.g., 40 µM) or DMSO for 24 hours.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down FLAG-CLOCK.
-
-
Washing:
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-FLAG and anti-HA antibodies to detect CLOCK and co-immunoprecipitated BMAL1, respectively.
-
Visualizations
Caption: Mechanism of this compound action on the core circadian clock machinery.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CLK8 Cross-Reactivity with PAS Domain Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule CLK8, a known inhibitor of the core circadian clock protein CLOCK. The focus is on its selectivity and potential cross-reactivity with other members of the Per-Arnt-Sim (PAS) domain superfamily of proteins. While specific quantitative data on the cross-reactivity of this compound is limited in publicly available literature, this guide summarizes the existing evidence and outlines the experimental methodologies required to perform a comprehensive selectivity analysis.
Introduction to this compound and PAS Domain Proteins
This compound is a small molecule identified through a structure-based design to specifically bind to Circadian Locomotor Output Cycles Kaput (CLOCK), a key transcriptional activator in the mammalian circadian clock[1][2][3]. It disrupts the heterodimerization of CLOCK with its partner, Brain and Muscle Arnt-Like 1 (BMAL1), leading to a reduction in the nuclear translocation of CLOCK and subsequent modulation of the circadian rhythm[1][2][3].
PAS domains are highly conserved structural motifs found in a wide array of signaling proteins across all kingdoms of life[4][5]. These domains act as sensors for various stimuli and mediate protein-protein interactions[4][5][6]. In mammals, the bHLH-PAS family of transcription factors, which includes CLOCK, BMAL1, and Neuronal PAS Domain Protein 2 (NPAS2), plays a critical role in regulating circadian rhythms and other physiological processes[7][8]. Given the structural similarity within the PAS domain family, the potential for small molecule inhibitors to exhibit cross-reactivity is a crucial consideration in drug development.
This compound Interaction Profile: Known Target and Potential Cross-Reactivity
Current research indicates that this compound has a high affinity for CLOCK[2]. However, the specificity of this compound has not been exhaustively profiled against a broad panel of PAS domain proteins. The available data on the interaction of this compound with CLOCK and its homolog NPAS2 is summarized below.
| Target Protein | Protein Family | Evidence of Interaction with this compound | Quantitative Data (Binding Affinity) |
| CLOCK | bHLH-PAS | Yes. Pulldown assays using biotinylated this compound followed by Western blot and LC-MS/MS confirmed direct binding. This compound disrupts the CLOCK-BMAL1 interaction.[1][2] | Predicted binding energy of -8.2 kcal/mol (in silico docking)[2]. No experimentally determined Kd value is publicly available. |
| NPAS2 | bHLH-PAS | Potential. In one study, NPAS2 was not detected as a target for this compound in a pulldown assay followed by Western blotting. However, it was detected in a subsequent LC-MS/MS analysis of the pulldown sample, suggesting a possible weaker interaction[2]. | Not available. |
| Other PAS Proteins | bHLH-PAS, etc. | No published data available. | Not available. |
Signaling Pathway of CLOCK and the Effect of this compound
The core circadian clock mechanism involves a transcription-translation feedback loop. The CLOCK:BMAL1 heterodimer binds to E-box elements in the promoters of target genes, including the Period (Per) and Cryptochrome (Cry) genes, to activate their transcription. The PER and CRY proteins then heterodimerize, translocate back to the nucleus, and inhibit the transcriptional activity of CLOCK:BMAL1, thus completing the negative feedback loop. This compound disrupts this cycle by preventing the formation of the active CLOCK:BMAL1 complex.
Caption: The core circadian clock signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of biochemical and cellular assays are required. The following protocols provide a framework for such an investigation.
In Vitro Binding Assays
Objective: To quantify the binding affinity of this compound to a panel of purified PAS domain proteins.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Protein Expression and Purification: Express and purify recombinant full-length or PAS domain-containing fragments of human CLOCK, NPAS2, and other relevant PAS domain proteins (e.g., ARNT, HIF-1α).
-
Sample Preparation: Dialyze the purified proteins into a suitable ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a stock solution of this compound in the same buffer, with a final concentration of DMSO kept below 1%.
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the purified protein solution (e.g., 10-20 µM).
-
Load the injection syringe with the this compound solution (e.g., 100-200 µM).
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
A control experiment titrating this compound into buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cellular Target Engagement Assays
Objective: To confirm that this compound engages with its intended target (CLOCK) and potential off-targets in a cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., U2OS or HEK293T) and treat with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and analyze the amount of CLOCK, NPAS2, and other PAS proteins of interest using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Proteome-Wide Off-Target Identification
Objective: To identify the full spectrum of proteins that interact with this compound in an unbiased manner.
Methodology: Affinity Purification-Mass Spectrometry (AP-MS)
-
Bait Preparation: Synthesize a biotinylated version of this compound.
-
Cell Lysis and Incubation: Prepare a lysate from a relevant cell line and incubate it with the biotinylated this compound to allow for binding to target proteins. A control incubation with free biotin (B1667282) and another with a non-biotinylated competitor (this compound) should be performed.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated this compound along with its interacting proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down.
-
Data Analysis: Compare the list of identified proteins from the biotinylated this compound pulldown with the control samples to identify specific binding partners.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity assessment of a small molecule inhibitor like this compound.
Caption: A workflow for assessing the cross-reactivity of a small molecule inhibitor.
Conclusion
This compound is a valuable tool for studying the role of CLOCK in circadian biology. While it is reported to be a selective inhibitor, the potential for cross-reactivity with other PAS domain proteins, particularly NPAS2, warrants further investigation. A comprehensive assessment using a combination of in vitro binding assays, cellular target engagement studies, and proteome-wide profiling is necessary to fully elucidate the selectivity profile of this compound. The methodologies outlined in this guide provide a robust framework for such an analysis, which is essential for the continued development and characterization of this compound and other targeted small molecule modulators of the circadian clock.
References
- 1. benchchem.com [benchchem.com]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAS dimerization at the nexus of the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Setting the PAS, the role of circadian PAS domain proteins during environmental adaptation in plants [frontiersin.org]
- 6. PAS Dimerization at the Nexus of the Mammalian Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time to Target the Circadian Clock for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLOCK and NPAS2 have overlapping roles in the suprachiasmatic circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CLK8: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CLK8, a potent and specific CLOCK inhibitor used in circadian rhythm research. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is critical for minimizing risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure for this compound, it is crucial to be familiar with its potential hazards. According to available safety data, this compound is harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer and reproductive toxicity. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling. Lab coats or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH-approved respirator may be necessary.
-
Work Area: All handling of this compound should ideally be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any solvents used. The date of waste accumulation should also be noted on the label.
-
Segregation: Do not mix this compound waste with incompatible materials. For further information on compatibility, refer to the compound's Safety Data Sheet (SDS). It is best practice to collect this compound waste in a dedicated, sealed container.
2. Waste Collection and Storage:
-
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. Ensure the container is properly sealed to prevent spills or evaporation.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from heat, open flames, and incompatible chemicals. This area should be clearly marked as a hazardous waste accumulation site.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Absorb liquid spills with an inert absorbent material, such as sand or vermiculite.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated materials, including absorbent and cleaning supplies, into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.[1]
4. Final Disposal:
-
Consult EHS: The final disposal of hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific instructions for waste pickup and disposal in compliance with federal, state, and local regulations.[2][3]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. This documentation is crucial for tracking the waste from generation to final disposal.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., permissible concentration limits for specific disposal methods) is publicly available. Disposal procedures are dictated by the hazardous properties of the chemical and regulatory requirements for hazardous waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility |
| In-Lab Decontamination | Not Recommended |
| Drain Disposal | Prohibited |
| Solid Waste Disposal | Prohibited |
Experimental Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide and should not replace institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling CLK8
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the potent and specific CLOCK inhibitor, CLK8. It includes operational procedures, disposal plans, and detailed experimental protocols to ensure safe and effective use in a laboratory setting. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Chemical and Physical Properties
This compound is a small molecule inhibitor of the CLOCK protein, a key regulator of circadian rhythms. It is intended for research use only.
| Property | Value |
| Chemical Formula | C₂₉H₂₆N₂O₆ |
| Molecular Weight | 498.53 g/mol |
| CAS Number | 898920-65-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on general best practices for handling potent, biologically active small molecules in a research setting. Always consult your institution's safety guidelines and a qualified safety professional before handling any new chemical.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoid inhalation of the powder. |
Handling Procedures
-
Weighing and Aliquoting:
-
Perform in a chemical fume hood to avoid inhalation of the powder.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
-
Prepare stock solutions in a fume hood.
-
-
Storage:
-
Solid: Store at -20°C, protected from light and moisture.
-
In Solution (DMSO): Store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
First Aid Measures
| Exposure | Action |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Solid Compound: Treat as hazardous chemical waste.
-
Solutions: Collect in a designated, labeled hazardous waste container.
-
Contaminated Labware (e.g., pipette tips, tubes): Dispose of as solid hazardous waste.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
Cell Viability Assay
This protocol is to determine the cytotoxicity of this compound on a given cell line (e.g., U2OS).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Add the different concentrations of this compound to the wells. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®). Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Calculate the percentage of viable cells relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) to Assess CLOCK-BMAL1 Interaction
This protocol is to determine if this compound disrupts the interaction between CLOCK and BMAL1 proteins.
-
Cell Lysis: Lyse cells expressing tagged versions of CLOCK and BMAL1 with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the tagged protein (e.g., anti-FLAG for FLAG-tagged CLOCK) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CLOCK and BMAL1. A decrease in the amount of co-immunoprecipitated BMAL1 in the presence of this compound indicates a disruption of the interaction.
In Vivo Administration in Mice
This protocol describes the intraperitoneal (i.p.) administration of this compound to mice.
-
Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For i.p. injection, the stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Dosing:
-
A typical dose used in studies is 25 mg/kg body weight.
-
The final injection volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
-
Administration: Administer the this compound formulation via intraperitoneal injection.
-
Monitoring: Monitor the animals for any adverse effects.
-
Tissue Collection: At the desired time point, euthanize the animals and collect tissues for further analysis (e.g., Western blot, qPCR).
Visualizations
Caption: Mechanism of action of this compound in the circadian clock pathway.
Caption: Workflow for Co-Immunoprecipitation to study CLOCK-BMAL1 interaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
